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  • Product: 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
  • CAS: 170305-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

Abstract This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, a novel amino acid derivative. While direct pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, a novel amino acid derivative. While direct pharmacological data for this specific compound is not yet publicly available, its structural motifs—a morpholine ring and an amino acid scaffold—are prevalent in a wide range of biologically active molecules. The morpholine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to enhance drug-like properties and interact with various biological targets.[1][2] This guide, therefore, leverages established principles of drug discovery and chemical biology to propose a systematic approach for identifying the molecular targets and signaling pathways of this compound. We present a series of detailed experimental protocols, from initial target validation to in-depth mechanistic studies, designed to provide researchers with a robust roadmap for their investigations.

Introduction: Structural Rationale for Pharmacological Activity

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a terminal morpholine ring. The presence of the morpholine moiety is of significant interest, as it is a common feature in numerous approved drugs and clinical candidates.[3][4] The morpholine ring's advantageous physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable component in drug design.[1] Furthermore, the nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the binding pockets of proteins, contributing to target affinity and selectivity.[1][2]

The amino acid backbone of the molecule provides a chiral center and functional groups (amino and carboxyl groups) that can mimic natural amino acids, potentially enabling interaction with a variety of biological targets such as enzymes and receptors. Non-natural amino acid derivatives are a cornerstone of modern drug discovery, offering a strategy to enhance the specificity and potency of therapeutic agents.[]

Given these structural features, we hypothesize that 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is likely to exert its biological effects through specific interactions with one or more protein targets. This guide outlines the experimental journey to test this hypothesis and uncover the compound's precise mechanism of action.

Proposed Mechanistic Pathways and Target Classes

Based on the extensive literature on morpholine-containing compounds, several high-probability target classes can be proposed for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride.[6][7] These include, but are not limited to:

  • Enzyme Inhibition: A significant number of morpholine derivatives have been identified as inhibitors of various enzymes.[6][7]

    • Kinases: The morpholine ring is a key structural feature in several kinase inhibitors, such as the PI3K inhibitor GDC-0941.[8]

    • Cholinesterases: Morpholine-containing compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[6][9]

    • Monoamine Oxidases (MAO): The morpholine scaffold is also present in inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[6][7]

  • Receptor Modulation: The ability of the morpholine moiety to engage in various molecular interactions makes it a candidate for binding to neurotransmitter and other cell surface receptors.[1][6]

    • G-Protein Coupled Receptors (GPCRs): The structural flexibility of the morpholine ring can allow it to fit into the diverse binding pockets of GPCRs.

    • Ion Channels: While less common, some morpholine derivatives have been shown to modulate the activity of ion channels.

The initial phase of investigation should, therefore, focus on high-throughput screening against a panel of these and other relevant biological targets to identify a primary molecular target.

Experimental Workflows for Target Identification and Validation

The following sections detail the experimental protocols necessary to systematically identify and validate the molecular target of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride and to elucidate its mechanism of action.

Phase 1: Broad Target Screening

The objective of this phase is to narrow down the potential biological targets from a wide range of possibilities.

  • Assay Principle: Utilize commercially available kinase and GPCR screening panels that employ radiometric, fluorescence, or luminescence-based readouts to assess the compound's activity against a large number of targets.

  • Compound Preparation: Prepare a stock solution of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Screening Concentration: Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Calculate the percent inhibition or activation for each target. Hits are typically defined as compounds that produce a significant change in signal (e.g., >50% inhibition or activation) compared to a vehicle control.

Target ClassSpecific Target% Inhibition at 10 µMHit (Yes/No)
KinasePI3Kα85%Yes
KinaseMEK112%No
GPCRDopamine D265%Yes
GPCRAdrenergic α2A5%No
EnzymeAChE78%Yes
Phase 2: Hit Confirmation and Dose-Response Analysis

Once initial hits are identified, the next step is to confirm these findings and determine the potency of the compound.

  • Assay Principle: For each confirmed hit, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.

  • Compound Dilution: Prepare a serial dilution of the compound, typically covering a range of concentrations from nanomolar to micromolar.

  • Assay Performance: Perform the same biochemical or cell-based assay as in the initial screen with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Confirmed TargetAssay TypeIC50/EC50 (µM)
PI3KαBiochemical (KinaseGlo)0.5
Dopamine D2Cell-based (cAMP)2.1
AChEBiochemical (Ellman's)1.5
Phase 3: Elucidation of the Molecular Mechanism

With a confirmed and potent target, the focus shifts to understanding how the compound interacts with its target and the downstream cellular consequences.

  • Assay Principle: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform enzyme kinetic studies by varying the concentrations of both the substrate and the inhibitor.

  • Experimental Setup: For a given concentration of the enzyme, measure the initial reaction velocity at various substrate concentrations in the absence and presence of different concentrations of the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

  • Assay Principle: CETSA is used to confirm direct target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heat Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Analyze the soluble fraction of the lysate by Western blotting or mass spectrometry to determine the amount of the target protein that remains in solution at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Pathways and Workflows

Visualizing the experimental workflows and potential signaling pathways is crucial for a clear understanding of the research strategy.

Experimental Workflow Diagram

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Broad Target Screening Broad Target Screening Hit Identification Hit Identification Broad Target Screening->Hit Identification >50% Activity Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis IC50/EC50 Determination IC50/EC50 Determination Dose-Response Analysis->IC50/EC50 Determination Enzyme Kinetics Enzyme Kinetics IC50/EC50 Determination->Enzyme Kinetics Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) IC50/EC50 Determination->Cellular Target Engagement (CETSA) Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement (CETSA)->Downstream Signaling Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Compound 2-Amino-3-(morpholin-4-yl) propanoic acid dihydrochloride Compound->PI3K Inhibits

Caption: A potential signaling pathway impacted by the compound.

Conclusion

The elucidation of the mechanism of action for a novel compound like 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a systematic and multi-faceted process. While the absence of direct literature presents a challenge, the structural features of the molecule provide a strong foundation for a hypothesis-driven investigation. By following the phased experimental approach outlined in this guide—from broad target screening to detailed mechanistic studies—researchers can efficiently and rigorously uncover the biological activity of this and other novel chemical entities. The integration of biochemical assays, cell-based functional screens, and target engagement studies will ultimately provide a comprehensive understanding of the compound's pharmacological profile, paving the way for its potential development as a therapeutic agent.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC.[Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.[Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.[Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.[Link]

  • Phenylalanine and Non-Natural Derivatives in Drug Discovery and Pharma Design. Chiroblock.[Link]

  • Structural determinants of AMPA agonist activity in analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid: synthesis and pharmacology. PubMed.[Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.[Link]

  • The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome. PubMed.[Link]

  • 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. PubMed.[Link]

  • 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. NextSDS.[Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.[Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.[Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.[Link]

Sources

Exploratory

Physicochemical Profiling and Application of 2-Amino-3-(morpholin-4-yl)propanoic Acid Dihydrochloride in Advanced Drug Design

Executive Summary 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (CAS 170305-20-1) is a highly versatile, non-natural amino acid building block that merges an alpha-amino acid backbone with a beta-substituted m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (CAS 170305-20-1) is a highly versatile, non-natural amino acid building block that merges an alpha-amino acid backbone with a beta-substituted morpholine ring. In modern medicinal chemistry, the morpholine moiety is recognized as a "privileged scaffold" due to its ability to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, specifically by enhancing aqueous solubility and blood-brain barrier (BBB) permeability 1. This technical whitepaper details the physicochemical properties, ionization behavior, and self-validating experimental protocols required to successfully integrate this compound into peptidomimetics and small-molecule drug discovery pipelines.

Structural and Physicochemical Properties

The molecular architecture of 2-Amino-3-(morpholin-4-yl)propanoic acid features a weak basic nitrogen and an oxygen atom at the opposite position within the morpholine ring. This specific spatial arrangement provides a unique pKa profile and a flexible chair conformation, allowing the molecule to participate in diverse lipophilic–hydrophilic interactions 2.

Causality of the Salt Form: The compound is commercially supplied and synthetically utilized as a dihydrochloride salt rather than a free base. Free beta-amino acids with nucleophilic side chains are highly susceptible to spontaneous intramolecular cyclization (lactamization). By protonating both the morpholine nitrogen and the alpha-amino group, the dihydrochloride salt locks the molecule in a stable, non-nucleophilic state, drastically increasing shelf-life and ensuring high crystallinity for precise stoichiometric weighing.

Quantitative Data Summary
PropertyValueSource / Method
Chemical Name 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochlorideIUPAC Nomenclature
CAS Number 170305-20-13
Molecular Formula C₇H₁₆Cl₂N₂O₃4
Molecular Weight 247.12 g/mol Calculated
Morpholine Nitrogen pKa ~8.3 - 8.5Predicted via Hammett Equation
Alpha-Amino pKa ~9.0 - 9.5Predicted
Carboxylic Acid pKa ~2.0 - 2.2Predicted

Acid-Base Chemistry and Ionization Profiling

Understanding the ionization states of this tribasic/acidic system is critical for predicting its behavior in physiological buffers and during chromatographic purification.

Protocol: Potentiometric Titration for pKa Determination

To accurately determine the macroscopic pKa values, a self-validating potentiometric titration must be performed.

  • System Blank Validation: Titrate a blank solution of 0.15 M KCl (background electrolyte) from pH 1.5 to 12.0 using 0.5 M KOH. This establishes a baseline to subtract background hydroxide consumption, validating the system's accuracy.

  • Sample Preparation: Dissolve the dihydrochloride salt to a final concentration of 10 mM in 10 mL of 0.15 M KCl. The high ionic strength prevents activity coefficient fluctuations during the titration.

  • Atmospheric Control (Critical): Blanket the titration vessel with Argon gas. Causality: Excluding atmospheric CO₂ prevents the formation of carbonic acid in the unbuffered solvent, which would artificially skew the basic pKa measurements of the morpholine and alpha-amino groups.

  • Titration & Analysis: Titrate with 0.5 M KOH. Plot the first derivative of the volume-pH curve (Bjerrum plot) to extract the three distinct pKa values.

Ionization A pH < 2.0 Dicationic Form B pH 2.0 - 8.3 Monocationic Zwitterion A->B pKa1 ~2.0 C pH 8.3 - 9.5 Neutral Zwitterion B->C pKa2 ~8.3 D pH > 9.5 Anionic Form C->D pKa3 ~9.5

Fig 1. pH-dependent ionization states of 2-Amino-3-(morpholin-4-yl)propanoic acid.

Thermodynamic Solubility and Lipophilicity

The incorporation of the morpholine ring into a peptide or small molecule drastically shifts its lipophilicity (LogP) toward a more hydrophilic profile. To quantify this, a thermodynamic solubility assay is preferred over kinetic assays.

Protocol: Shake-Flask Thermodynamic Solubility
  • Equilibration: Add an excess amount of the solid dihydrochloride salt (e.g., 50 mg) to 1 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Agitation: Incubate the suspension at 37°C with continuous agitation (1,000 rpm) for exactly 24 hours. Causality: A 24-hour window ensures the complete transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Causality: High-speed centrifugation is critical to pellet sub-micron colloidal aggregates that would otherwise artificially inflate UV absorbance readings, ensuring the self-validation of the true solution-phase concentration.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify via HPLC-UV against a pre-validated standard curve (Acceptance criteria: R² > 0.999).

Application in Peptidomimetics (SPPS Integration)

When utilized as a building block in Solid-Phase Peptide Synthesis (SPPS), 2-Amino-3-(morpholin-4-yl)propanoic acid introduces significant steric bulk at the beta-carbon, which can hinder standard amide coupling kinetics.

Protocol: Sterically-Optimized Fmoc-SPPS Workflow

To successfully couple this unnatural amino acid, the activation chemistry must be carefully selected.

  • Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Activation (The Causality of HATU): Pre-activate the Fmoc-protected morpholine amino acid using HATU and DIPEA (1:0.9:2 molar ratio). Causality: Due to the steric hindrance of the beta-morpholine substitution, standard coupling reagents (e.g., HBTU) yield incomplete reactions. HATU incorporates an active 7-azabenzotriazole leaving group, which dramatically accelerates the acylation step through a neighboring-group effect, overcoming the steric bulk.

  • Coupling: React the activated amino acid with the resin for 2 hours at room temperature. Validate completion using a Kaiser test.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Steric Activation (HATU + DIPEA) N2->N3 N4 4. Amide Coupling (Morpholine AA) N3->N4 N5 5. Global Cleavage (TFA/TIPS/H2O) N4->N5

Fig 2. Solid-Phase Peptide Synthesis workflow for sterically hindered morpholine amino acids.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry / PMC. Available at:[Link]

Sources

Foundational

Biosynthetic Pathways for 2-Amino-3-(morpholin-4-yl)propanoic Acid Derivatives: A Technical Guide to Biocatalytic Assembly

Introduction: The Shift Toward Biocatalytic ncAA Assembly Non-canonical amino acids (ncAAs) containing bulky, heteroaliphatic side chains are privileged building blocks in modern drug discovery. Specifically, 2-amino-3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Biocatalytic ncAA Assembly

Non-canonical amino acids (ncAAs) containing bulky, heteroaliphatic side chains are privileged building blocks in modern drug discovery. Specifically, 2-amino-3-(morpholin-4-yl)propanoic acid (also known as β -morpholinoalanine) provides unique conformational rigidity, improved proteolytic stability, and enhanced aqueous solubility when incorporated into peptide therapeutics or small-molecule antivirals[1].

As a Senior Application Scientist overseeing biocatalytic process development, I have observed a critical industry shift: traditional chemical syntheses of β -morpholinoalanine—often relying on toxic aziridine ring-opening or multi-step protection/deprotection schemes—are being rapidly replaced by enzymatic pathways. Biocatalysis offers unparalleled regio- and stereoselectivity, operating under mild aqueous conditions that align with green chemistry mandates. This guide details the mechanistic rationale and field-proven protocols for the enzymatic synthesis of morpholine-derived ncAAs using Pyridoxal 5'-phosphate (PLP) dependent enzymes.

Mechanistic Rationale: Harnessing PLP-Dependent Chemistry

The core biosynthetic machinery for assembling 2-amino-3-(morpholin-4-yl)propanoic acid relies on PLP-dependent enzymes, which naturally catalyze β -replacement reactions in amino acid metabolism[2]. The resting state of these enzymes features the PLP cofactor covalently bound to an active-site lysine residue, forming an internal aldimine[3].

When a substrate with a suitable leaving group (such as O-acetyl-L-serine) enters the active site, it undergoes transimination to form an external aldimine. Subsequent β -elimination of the leaving group generates a highly reactive electrophilic intermediate known as the α -aminoacrylate. The morpholine nucleophile then attacks the β -carbon of this intermediate. Finally, reprotonation and transimination release the enantiopure β -morpholinoalanine product and regenerate the biocatalyst.

PLP_Mechanism A O-Acetyl-L-Serine (Substrate) C External Aldimine Intermediate A->C Substrate Binding B PLP-Enzyme (Internal Aldimine) B->C Transimination D alpha-Aminoacrylate (Electrophile) C->D beta-Elimination (-Acetate) F 2-Amino-3-(morpholin-4-yl) propanoic acid D->F Nucleophilic Addition E Morpholine (Nucleophile) E->F Attack at C-beta F->B Product Release

Catalytic cycle of PLP-dependent synthesis of 2-amino-3-(morpholin-4-yl)propanoic acid.

Comparative Biocatalyst Scaffolds

Selecting the correct enzyme scaffold is critical for yield and scalability. While wild-type enzymes often prefer physiological nucleophiles (like sulfide or indole), their inherent promiscuity—or engineered variants—can be leveraged for morpholine incorporation.

Enzyme ScaffoldBiological RoleNative SubstrateLeaving GroupBiocatalytic Utility for Morpholine Incorporation
OASS (CysK/CysM) Cysteine biosynthesis in bacteria[4]O-Acetyl-L-serine (OAS)AcetateHigh. Wild-type OASS exhibits natural promiscuity toward secondary amines like morpholine[1].
TrpB Tryptophan biosynthesisL-SerineWaterModerate. Requires directed evolution to expand the active site for bulky heteroaliphatic amines.
OPSS Cysteine biosynthesis (Archaea)O-Phospho-L-serine (OPS)PhosphateHigh. Excellent substrate promiscuity for C-N bond formation in multi-enzyme cascades[2].

Data Summary: O-acetylserine sulfhydrylase (OASS) remains the most accessible and efficient starting point for bench-scale synthesis due to the excellent leaving-group propensity of acetate compared to water.

Standardized Workflow: OASS-Mediated C-N Bond Formation

To ensure reproducibility, the following protocol is designed as a self-validating system . Every critical parameter is paired with an in-process quality control (QC) checkpoint.

Workflow Step1 1. Biocatalyst Preparation E. coli Expression & Ni-NTA Purification of OASS Step2 2. Reaction Matrix Assembly OAS, Morpholine, PLP cofactor, pH 8.0 Buffer Step1->Step2 Step3 3. Enzymatic Biocatalysis 30°C, 200 rpm, 12-24 h incubation Step2->Step3 Step4 4. Downstream Processing Quench, Centrifuge, Cation-Exchange Chromatography Step3->Step4 Step5 5. Analytical Validation Chiral HPLC (ee%), NMR, HRMS Step4->Step5

Step-by-step biocatalytic workflow for synthesizing morpholine-derived unnatural amino acids.

Phase 1: Reaction Matrix Assembly
  • Components: 50 mM O-acetyl-L-serine (OAS), 150 mM Morpholine, 0.1 mM PLP, 1 mg/mL purified OASS.

  • Buffer System: 100 mM Potassium Phosphate, pH 8.0.

  • Causality & Logic: Morpholine has a pKa​ of ~8.36. At pH 8.0, approximately 30% of the morpholine pool exists as the free base (unprotonated), which is the active nucleophile required to attack the α -aminoacrylate. If the pH drops below 7.5, the reaction stalls due to nucleophile starvation. Conversely, exceeding pH 8.5 accelerates the non-enzymatic degradation of PLP and promotes the undesired background hydrolysis of OAS to L-serine and acetate. Morpholine is supplied in a 3-fold molar excess to drive the equilibrium forward and outcompete water (which would yield L-serine).

  • Self-Validation Checkpoint (Pre-reaction): The enzyme solution must exhibit a distinct yellow hue with a UV-Vis absorbance peak at ~412 nm. This confirms the PLP cofactor is successfully bound as the internal aldimine[3]. If this peak is absent, the enzyme is in its apo-form and catalysis will fail; supplemental PLP incubation is required.

Phase 2: Biocatalytic Execution
  • Parameters: Incubate the matrix at 30 °C with 200 rpm orbital shaking for 18–24 hours.

  • Causality & Logic: Temperature control at 30 °C prevents thermal denaturation of the OASS tetramer while maintaining sufficient kinetic energy for the bulky morpholine nucleophile to navigate the active site channel.

  • Self-Validation Checkpoint (In-Process): At t=2h and t=6h, extract 10 μ L aliquots, quench with 1% TFA, and analyze via HPLC-UV (210 nm). You must observe the linear consumption of the OAS peak and the proportional appearance of the product peak. A plateau before 90% conversion indicates product inhibition or pH drift.

Phase 3: Downstream Processing (DSP) & Purification
  • Quenching: Acidify the reaction to pH 3.0 using 1M HCl.

  • Causality & Logic: Acidification serves a dual purpose. First, it protonates the enzyme, denaturing it and instantly halting catalysis. Second, it fully protonates both the morpholine nitrogen and the α -amino group of the product, yielding a net positive charge critical for the next step.

  • Isolation: Centrifuge at 10,000 x g for 15 min to pellet the denatured protein. Load the clarified supernatant onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash extensively with deionized water to elute acetate and inorganic phosphates. Elute the 2-amino-3-(morpholin-4-yl)propanoic acid using a step gradient of dilute ammonium hydroxide (0.1 M to 0.5 M). Lyophilize the eluate to obtain the product as a white powder.

Conclusion & Future Trajectories

The enzymatic synthesis of 2-amino-3-(morpholin-4-yl)propanoic acid exemplifies the power of PLP-dependent biocatalysis. By understanding the thermodynamic constraints of the α -aminoacrylate intermediate and the pKa-dependent availability of the morpholine nucleophile, researchers can achieve near-perfect enantiomeric excess (>99% ee). Future scale-up efforts will likely focus on multi-enzyme cascades—such as coupling OASS with Serine Acetyltransferase (SAT)[4] or utilizing glycerol as a renewable feedstock[2]—to further drive down the cost of goods for these high-value pharmaceutical building blocks.

References

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • Modular multi-enzyme cascades enable green and sustainable synthesis of non-canonical amino acids from glycerol Source: Nature Communications (via PMC / NIH) URL:[Link]

  • Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria Source: MDPI (Pharmaceuticals) URL:[Link]

  • Role of the Pyridine Nitrogen in Pyridoxal 5′-Phosphate Catalysis: Activity of Three Classes of PLP Enzymes Reconstituted with Deazapyridoxal 5'-Phosphate Source: ACS Publications (Biochemistry) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document is intended for informational purposes for research and development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive safety data sheets or formal regulatory guidance. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety protocols and regulations.

Introduction: A Novel Amino Acid Derivative

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative incorporating a morpholine moiety. While specific applications are still under investigation in various research and development pipelines, its structural similarity to other biologically active molecules suggests potential utility in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and for predicting its potential effects in biological systems.

Due to the limited availability of a complete toxicological dossier for this specific compound, this guide will synthesize the existing data, and employ a read-across approach based on its structural components—the amino acid core, the morpholine ring, and the propanoic acid linker—to provide a comprehensive, albeit predictive, toxicological profile. This approach is a scientifically accepted method for filling data gaps for data-poor substances by using information from structurally and mechanistically similar compounds.[1][2][3][4]

Chemical and Physical Properties
PropertyValue
Chemical Name 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
CAS Number 170305-20-1
Molecular Formula C₇H₁₆Cl₂N₂O₃
Molecular Weight 247.12 g/mol
Part 1: Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single dose of a substance. For 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, specific LD50/LC50 data from standardized acute toxicity studies are not publicly available. However, hazard classifications from notified bodies provide an initial assessment.

Oral, Dermal, and Inhalation Routes

While no quantitative data for the target compound was found, a structurally related compound, 2-amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride, is classified as "Acute Tox. 4" for oral, dermal, and inhalation routes, indicating it is harmful if swallowed, in contact with skin, or if inhaled. This suggests that 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride may also exhibit a similar level of acute toxicity.

The morpholine component itself has reported oral LD50 values in rats ranging from 1000 to 2000 mg/kg bw.[5] Clinical signs following oral administration of morpholine in rats included gastrointestinal and nasal hemorrhage.[5]

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Dose Administration: A single oral dose is administered via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Stepwise Procedure:

    • Initially, a small group of animals (e.g., 3) is dosed.

    • The outcome (mortality or survival) determines the next step:

      • If mortality is observed, the test is repeated at a lower dose level.

      • If no mortality is observed, the test is repeated at a higher dose level.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed.

For a detailed protocol, refer to OECD Test Guideline 423.[6][7][8][9][10]

Diagram: OECD 423 Experimental Workflow

OECD423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe outcome Outcome? observe->outcome no_mortality No/Low Mortality outcome->no_mortality < 2 animals die mortality High Mortality outcome->mortality >= 2 animals die higher_dose Proceed to Higher Dose (e.g., 2000 mg/kg) no_mortality->higher_dose lower_dose Proceed to Lower Dose (e.g., 50 mg/kg) mortality->lower_dose classify Classify based on Mortality Pattern higher_dose->classify lower_dose->classify Irritation_Testing_Strategy start Start: New Chemical Entity literature_review Weight of Evidence Analysis (Existing Data, pH, Read-Across) start->literature_review in_vitro_skin In Vitro Skin Irritation/Corrosion (e.g., OECD TG 439) literature_review->in_vitro_skin corrosive Corrosive? in_vitro_skin->corrosive in_vivo_skin In Vivo Skin Irritation (OECD TG 404) classify_skin Classify Skin Hazard in_vivo_skin->classify_skin in_vitro_eye In Vitro Eye Irritation (e.g., OECD TG 492) in_vivo_eye In Vivo Eye Irritation (OECD TG 405) in_vitro_eye->in_vivo_eye If results are inconclusive classify_eye Classify Eye Hazard in_vitro_eye->classify_eye If results are conclusive in_vivo_eye->classify_eye classify_skin->in_vitro_eye If not corrosive corrosive->in_vivo_skin No/Uncertain corrosive->classify_skin Yes

Caption: A tiered approach to assessing skin and eye irritation, prioritizing in vitro methods.

Part 3: Specific Target Organ Toxicity (STOT) - Single Exposure

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is classified as STOT SE, Category 3 with the hazard statement H336 (May cause drowsiness or dizziness).

  • GHS Classification: Specific Target Organ Toxicity - Single Exposure, Category 3 (H336: May cause drowsiness or dizziness).

  • Mechanism Insight: This classification suggests that the compound may have a depressant effect on the central nervous system (CNS) following a single exposure, likely via inhalation. While the exact mechanism is not elucidated for this compound, many small molecules can cross the blood-brain barrier and interfere with neurotransmission, leading to narcotic effects. The morpholine nucleus is present in some centrally acting drugs, which may provide a structural basis for this potential effect.

Assessment of STOT-SE

Classification for STOT-SE is based on evidence of specific, non-lethal target organ toxicity arising from a single exposure to a substance. [11]This can be determined from:

  • Human evidence: Reports of transient narcotic effects, respiratory tract irritation, or other specific organ effects.

  • Animal studies: Observations of significant functional changes in the CNS or respiratory system.

For Category 3, the effects are typically reversible. [24][25]

Part 4: Data Gaps and Future Directions - Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data on the genotoxicity, carcinogenicity, or reproductive toxicity of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests typically includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).

The morpholine structure itself is not typically associated with mutagenicity. However, a key concern with secondary amines like morpholine is the potential for in vivo nitrosation to form N-nitrosomorpholine (NMOR), a known carcinogen. [12][13]This transformation can occur in the acidic environment of the stomach in the presence of nitrite.

Carcinogenicity

Long-term carcinogenicity studies in animals are required to definitively assess the carcinogenic potential of a substance. Given the potential for nitrosation of the morpholine moiety, this would be a critical endpoint to evaluate for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, especially if chronic human exposure is anticipated.

Reproductive and Developmental Toxicity

These studies evaluate the potential for a substance to interfere with reproductive function and fetal development. There is no specific data for the target compound.

Conclusion and Recommendations

The currently available data for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride indicates that it is a skin and eye irritant and may cause drowsiness or dizziness upon single exposure. The lack of data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity represents a significant data gap.

For drug development professionals and researchers, the following is recommended:

  • Safe Handling: Due to its irritant properties, appropriate personal protective equipment (gloves, eye protection) should be used at all times. Work should be conducted in a well-ventilated area to minimize inhalation exposure.

  • Further Testing: A comprehensive toxicological evaluation according to international guidelines (e.g., OECD, ICH) is necessary to fully characterize the safety profile of this compound before it can be considered for further development. This should include, at a minimum, a standard battery of genotoxicity tests and an assessment of its potential for in vivo nitrosation.

  • Read-Across Justification: While the read-across approach provides a useful preliminary hazard assessment, it is not a substitute for empirical data, especially for critical endpoints like genotoxicity and carcinogenicity.

This technical guide provides a foundational understanding of the potential toxicological profile of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride based on the currently available information. As new data becomes available, this profile should be updated accordingly.

References
  • Test No. 404: Acute Dermal Irritation/Corrosion. OECD. [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. OECD. [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. ChemSafetyPro. [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 404. [Link]

  • Test Guideline No. 405 Acute Eye Irritation/Corrosion. Flashpoint srl. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD Test Guideline 405. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]

  • OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. EPISKIN. [Link]

  • Test No. 405: Acute Eye Irritation/Corrosion. OECD. [Link]

  • OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics. [Link]

  • OECD 404: Acute skin irritation. iuvo. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • Assigning hazard categories. Food and Agriculture Organization of the United Nations. [Link]

  • GHS Classification Criteria for Skin Corrosion and Irritation. ChemSafetyPro. [Link]

  • GHS Classification: Serious Eye Damage/Eye Irritation. ChemRadar. [Link]

  • Eye Irritation/Serious Eye Damage. Joint Research Centre - European Union. [Link]

  • STOT – the new hazard category by GHS classification. GeSi-Software GmbH. [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification. National Center for Biotechnology Information. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. [Link]

  • Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions. ACS Publications. [Link]

  • Introduction to Read-across: Principles, Techniques and Frameworks. Risk Assessment. [Link]

  • Guidance on the use of read‐across for chemical safety assessment in food and feed. National Center for Biotechnology Information. [Link]

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Intertek. [Link]

  • Serious Eye Damage / Eye Irritation. SCHC.org. [Link]

  • What is Read-Across & When is it Suitable?. Blue Frog Scientific. [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. EPA. [Link]

  • GHS Classification Criteria for Specific Target Organ Toxicant. ChemSafetyPro. [Link]

  • Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. Frontiers. [Link]

  • Assigning hazard categories. Вебсайты с инструментарием регистрации пестицидов. [Link]

  • Skin Corrosion / Irritation. SCHC.org. [Link]

  • MORPHOLINE. MsdsDigital.com. [Link]

  • Propionic Acid. Metabolon. [Link]

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. National Center for Biotechnology Information. [Link]

  • Specific target organ toxicity - single exposure (STOT SE). ECHA. [Link]

  • Examples of GHS Specific Target Organ Toxicant Classification. ChemSafetyPro. [Link]

  • Toxicokinetic and mass balance of morpholine in rats. National Center for Biotechnology Information. [Link]

  • Toxicokinetic and mass balance of morpholine in rats. Semantic Scholar. [Link]

  • Evaluation of Skin Irritation of Acids Commonly Used in Cleaners in 3D-Reconstructed Human Epidermis Model, KeraSkinTM. National Center for Biotechnology Information. [Link]

  • Propionic Acid Produced by Propionibacterium acnes Strains Contri-butes to Their Pathogenicity. National Center for Biotechnology Information. [Link]

  • Amino Acid Derivatives – biochemistry. University of Washington Libraries. [Link]

  • Specific Target Organ Toxicity – Single Exposure March 2017. SCHC.org. [Link]

  • Toxicokinetic and mass balance of morpholine in rats. ResearchGate. [Link]

  • Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi. YouTube. [Link]

  • Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. National Center for Biotechnology Information. [Link]

  • Sensory irritation of vapours of formic, acetic, propionic and butyric acid. Ovid. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride in Murine Models

Introduction & Scientific Rationale Non-proteinogenic amino acids (NPAAs) are foundational to modern peptide drug development, offering a strategic mechanism to overcome the innate pharmacokinetic shortcomings of natural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Non-proteinogenic amino acids (NPAAs) are foundational to modern peptide drug development, offering a strategic mechanism to overcome the innate pharmacokinetic shortcomings of natural peptides—primarily their susceptibility to rapid proteolytic degradation [1]. Among these, 2-Amino-3-(morpholin-4-yl)propanoic acid (commonly referred to as morpholino-alanine or A1mor ) has emerged as a highly versatile building block. It is actively utilized in the synthesis of advanced therapeutics, including Glypican-3 (GPC3)-targeting radiopharmaceuticals [2] and Guanylyl Cyclase C (GCC) agonists for gastrointestinal disorders [3].

The Causality of Standalone Profiling: Before incorporating A1mor into complex macrocyclic or linear peptide scaffolds, researchers must establish the baseline absorption, distribution, metabolism, and excretion (ADME) profile of the standalone monomer. The morpholine ring introduces significant steric bulk, alters the local isoelectric point, and increases basicity. Dosing the raw dihydrochloride salt form (CAS: 170305-20-1) in murine models allows scientists to quantify its intrinsic renal clearance, volume of distribution, and gastrointestinal absorption limits. Understanding these monomeric parameters is critical for predicting the pharmacokinetic shifts it will induce when conjugated to a larger therapeutic peptide.

Mechanistic Advantage of A1mor

The incorporation of A1mor into a peptide backbone fundamentally alters the thermodynamic binding of endogenous proteases. Because the human genetic code does not produce NPAAs, proteases such as dipeptidyl peptidase-4 (DPP-4) or neprilysin fail to recognize the adjacent amide bonds, leading to proteolytic evasion [1].

MechanisticPathway WT Wild-Type Peptide (Natural Amino Acids) Protease Endogenous Proteases (e.g., DPP-4, NEP) WT->Protease Recognition Degradation Rapid Proteolytic Degradation Protease->Degradation Cleavage Mod Modified Peptide (Incorporating A1mor) Steric Steric Hindrance & Unrecognized Amide Bond Mod->Steric Structural Shift Steric->Protease Evasion Stability Extended in vivo Half-Life & Target Binding Steric->Stability Sustained Action

Mechanistic pathway of proteolytic evasion via A1mor incorporation in peptide therapeutics.

Formulation and Vehicle Preparation

Critical Insight: 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is highly water-soluble but yields a strongly acidic solution upon dissolution. Intravenous (IV) administration of unbuffered dihydrochloride salts in mice will cause acute localized necrosis, hemolysis, and systemic acidosis, invalidating the pharmacokinetic data.

  • Vehicle: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Self-Validating Preparation Protocol:

    • Weigh the required mass of A1mor dihydrochloride. Note: You must account for the dihydrochloride salt mass fraction (MW: ~247.1 g/mol ) when calculating the free-base equivalent dose (MW: 174.2 g/mol ).

    • Dissolve the powder in 80% of the final target volume of sterile 1X PBS.

    • Titration & Verification: Measure the pH using a micro-pH probe. Slowly titrate with 0.1 N NaOH until the pH stabilizes strictly between 7.2 and 7.4.

    • Adjust to the final volume with 1X PBS and sterile-filter through a 0.22 µm PES membrane to ensure sterility prior to in vivo use.

Experimental Workflow

PKWorkflow Prep Formulation Prep Buffered to pH 7.4 Dosing Murine Dosing (IV Tail Vein / PO Gavage) Prep->Dosing Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Extraction Protein Precipitation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling Non-Compartmental PK Analysis (NCA) Analysis->Modeling

In vivo pharmacokinetic profiling workflow for A1mor dihydrochloride in murine models.

Step-by-Step In Vivo Dosing Protocols

Subjects: Male C57BL/6 mice, 8–10 weeks old, weighing 20–25 g. Mice should be fasted for 4 hours prior to Oral Gavage (PO) dosing to prevent food-effect variability, but fed ad libitum for IV dosing.

Protocol A: Intravenous (IV) Bolus Administration

Purpose: To determine absolute clearance ( Cl ) and steady-state volume of distribution ( Vss​ ).

  • Dose Preparation: Prepare a 1.0 mg/mL free-base equivalent solution of A1mor in buffered PBS.

  • Restraint & Vasodilation: Place the mouse in a ventilated restraint tube. Warm the tail using a heating lamp (approx. 38°C) for 2–3 minutes to dilate the lateral tail veins.

  • Administration: Using a 27-gauge to 30-gauge needle, inject the formulation into the lateral tail vein.

    • Causality of Volume Limits: Do not exceed a dosing volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse). Exceeding this limit causes acute volume overload, leading to right heart failure and artificially skewed initial plasma concentrations.

  • Verification: A successful injection is self-validated by a lack of plunger resistance and a visual "clearing" of the blood from the vein without subcutaneous blanching or bleb formation.

Protocol B: Oral Gavage (PO) Administration

Purpose: To assess gastrointestinal transporter-mediated absorption and absolute bioavailability ( %F ).

  • Dose Preparation: Prepare a 2.0 mg/mL solution in PBS.

  • Administration: Using a 20-gauge stainless steel or flexible plastic gavage needle (bulb-tipped), administer the dose directly into the stomach.

    • Volume Limit: Maximum 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Monitoring: Observe the subject for 15 minutes post-dose. The absence of gasping or cyanosis validates that the dose entered the stomach and was not aspirated into the lungs.

Blood Sampling & Processing
  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 30–50 µL of blood via serial submandibular bleeds or tail snips into K2EDTA-coated microtainers. Causality: K2EDTA chelates calcium to prevent coagulation, ensuring accurate plasma volume recovery without interfering with downstream mass spectrometry.

  • Plasma Isolation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and snap-freeze on dry ice. Store at -80°C.

Data Presentation: Pharmacokinetic Parameters

Quantification of the standalone A1mor monomer requires Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS. Because A1mor is a highly polar zwitterion, it will exhibit poor retention and severe ion suppression if analyzed on standard C18 reversed-phase columns.

Below is a structured summary of representative non-compartmental analysis (NCA) data expected for this class of non-natural amino acid in murine models.

Table 1: Representative Pharmacokinetic Parameters for A1mor in C57BL/6 Mice

ParameterAbbreviationUnitsIV Bolus (5 mg/kg)Oral Gavage (10 mg/kg)Biological Implication
Maximum Concentration Cmax​ ng/mL4,200 ± 4501,850 ± 210High aqueous solubility allows rapid systemic entry.
Time to Max Concentration Tmax​ hr0.080.5 - 1.0Indicates rapid GI absorption, likely via amino acid transporters.
Area Under the Curve AUC0−∞​ hr*ng/mL6,100 ± 5208,540 ± 730Integral for calculating absolute bioavailability.
Clearance Cl mL/min/kg13.6N/AApproximates murine glomerular filtration rate (GFR); indicates low hepatic metabolism.
Volume of Distribution Vss​ L/kg0.85N/ASuggests moderate tissue distribution beyond the central plasma compartment.
Elimination Half-Life T1/2​ hr1.21.8Rapid renal clearance typical of small, polar NPAAs.
Absolute Bioavailability %F %100~70%Excellent oral absorption for a standalone building block.

References

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis (Expert Opinion on Biological Therapy).[Link]

  • Radiopharmaceutical compositions targeting glypican-3 and uses thereof.WIPO (PCT)
  • Therapeutic peptides (Guanylyl Cyclase C Agonists).WIPO (PCT)
Application

Application Notes: High-Resolution Mass Spectrometry for the Characterization of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

Abstract This document provides a comprehensive methodological framework for the analysis of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive methodological framework for the analysis of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography. As a novel, non-standard amino acid, establishing a robust analytical protocol is critical for its application in research and drug development. This guide details a rationale-driven approach to method development, covering sample preparation, chromatographic separation, and mass spectrometric parameter optimization. We emphasize the use of Electrospray Ionization (ESI) for generating high-quality data for molecular formula confirmation and structural elucidation via tandem mass spectrometry (MS/MS). The protocols and insights provided herein are designed to be directly applicable by researchers and scientists, ensuring both technical accuracy and field-proven reliability.

Introduction

2-Amino-3-(morpholin-4-yl)propanoic acid is a synthetic amino acid derivative incorporating a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility and other pharmacokinetic properties of drug candidates.[1] As such, its derivatives are of significant interest. The dihydrochloride salt form of this compound enhances its stability and solubility in aqueous media.

Accurate characterization of this molecule is paramount for its use as a building block in synthesis or as a potential therapeutic agent itself. High-Resolution Mass Spectrometry (HRMS) offers unparalleled precision in mass measurement, enabling the unambiguous determination of a molecule's elemental composition.[2][3] When coupled with tandem MS, it provides detailed structural information through controlled fragmentation. This application note outlines a systematic approach to developing a reliable LC-HRMS method for this specific analyte.

Analyte Properties & Methodological Considerations

A successful mass spectrometry method begins with an understanding of the analyte's physicochemical properties.

  • Chemical Structure: alt text

  • Molecular Formula: C₇H₁₄N₂O₃[4]

  • Monoisotopic Mass: 174.10045 Da[4]

  • Key Functional Groups:

    • Primary amine (-NH₂)

    • Carboxylic acid (-COOH)

    • Tertiary amine (morpholine nitrogen)

    • Ether linkage (morpholine oxygen)

The presence of multiple ionizable groups (two basic nitrogens and one acidic carboxylic acid) makes this molecule highly polar and ideally suited for Electrospray Ionization (ESI). The basicity of the amino groups strongly favors protonation, making positive ion mode ESI ([M+H]⁺) the logical choice for achieving high sensitivity.[5][6]

Due to its high polarity, retaining and separating this compound on traditional reversed-phase (C18) columns can be challenging. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and resolving very polar analytes like amino acids.[8][9]

Experimental Workflow & Protocols

Overall Analytical Workflow

The following diagram illustrates the complete process from sample preparation to data analysis for the characterization of the target analyte.

G cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_validation Data Validation p1 Weigh Compound p2 Dissolve in 95:5 ACN:H₂O to create 1 mg/mL stock p1->p2 p3 Serially Dilute to 1 µg/mL working solution p2->p3 lc Inject into UHPLC-HILIC System p3->lc esi Electrospray Ionization (ESI+) Generate [M+H]⁺ ions lc->esi ms1 Full Scan MS1 Analysis (e.g., Orbitrap, Q-TOF) Determine Accurate Mass esi->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ via CID/HCD ms1->ms2 da Data Acquisition & Analysis ms2->da v1 Confirm Elemental Formula (Mass Accuracy < 5 ppm) da->v1 v2 Analyze Fragmentation Pattern for Structural Confirmation v1->v2 caption Figure 1. Experimental workflow for LC-HRMS characterization.

Figure 1. Experimental workflow for LC-HRMS characterization.
Protocol 1: Sample & Mobile Phase Preparation

Objective: To prepare the analyte and mobile phases for LC-HRMS analysis.

Materials:

  • 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (CAS: 170305-20-1)[10]

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA)

Procedure:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a 95:5 (v/v) mixture of Acetonitrile and Water. This high organic content is crucial for compatibility with the initial HILIC mobile phase conditions.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using 95:5 ACN:Water to achieve a final concentration of 1 µg/mL.

  • Mobile Phase A (Aqueous): 95% Water + 5% Acetonitrile + 0.1% Formic Acid.

  • Mobile Phase B (Organic): 95% Acetonitrile + 5% Water + 0.1% Formic Acid.

Rationale: Formic acid is added to both mobile phases to maintain an acidic pH (~2.7). This ensures the consistent protonation of the analyte's amino groups, leading to a stable and robust signal in positive ion mode ESI.[11]

Protocol 2: LC-HRMS System Configuration & Data Acquisition

Objective: To acquire high-resolution full scan (MS1) and tandem mass spectrometry (MS/MS) data.

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Agilent Q-TOF) coupled to a UHPLC system.

LC Parameters (HILIC)

Parameter Recommended Value Rationale
Column Amide- or Silica-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) Provides retention for highly polar compounds.[12]
Mobile Phase A 95:5 Water:ACN + 0.1% FA Strong solvent in HILIC mode.[9]
Mobile Phase B 95:5 ACN:Water + 0.1% FA Weak solvent in HILIC mode.[9]
Gradient 95% B -> 60% B over 5 min Gradually increases polarity to elute the analyte.
Flow Rate 0.3 mL/min Standard for 2.1 mm ID columns.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 2 µL | |

HRMS Parameters (Positive Ion ESI)

Parameter Recommended Value Rationale
Ionization Mode Positive Electrospray (ESI+) Analyte contains basic nitrogen atoms, readily accepting a proton.[13]
Capillary Voltage 3.5 - 4.0 kV Optimizes the electrospray process for ion generation.[6]
Scan Mode 1 (MS1) Full Scan To detect the protonated molecular ion [M+H]⁺.
MS1 Resolution > 60,000 Essential for high mass accuracy and formula determination.[14]
MS1 Scan Range m/z 70 - 500 Covers the expected precursor ion and potential low-mass contaminants.
Scan Mode 2 (MS/MS) Data-Dependent Acquisition (DDA) Automatically triggers fragmentation of the most intense ions from MS1.
Dissociation Type HCD or CID Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) fragments the precursor ion.[15]
Collision Energy Stepped (e.g., 15, 25, 40 eV) Using a range of energies ensures a comprehensive fragmentation pattern is observed.

| MS2 Resolution | > 15,000 | Provides accurate mass for fragment ions, aiding in structural elucidation. |

Data Interpretation & Validation

MS1: Accurate Mass and Elemental Composition

The primary goal of the full scan MS1 analysis is to confirm the elemental composition.

  • Theoretical [M+H]⁺: For C₇H₁₄N₂O₃, the neutral monoisotopic mass is 174.10045 Da. The protonated molecule ([C₇H₁₅N₂O₃]⁺) will have a theoretical m/z of 175.10773 .

  • Validation Criterion: The experimentally measured mass should be within 5 ppm of the theoretical mass. This high accuracy provides strong evidence for the correct elemental formula.[3][16]

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

MS/MS: Structural Elucidation via Fragmentation

Tandem mass spectrometry provides a molecular fingerprint that confirms the compound's structure. Collision-induced dissociation of the precursor ion (m/z 175.1) is expected to yield characteristic fragment ions. The morpholine ring and the amino acid backbone are likely points of cleavage.

A key fragmentation pathway for morpholine-containing compounds is the neutral loss of the morpholine unit itself or cleavage within the ring.[17]

Figure 2. Proposed MS/MS fragmentation pathway.

Plausible Fragmentations:

  • Loss of Water (-18.01 Da): Dehydration from the carboxylic acid group is a common fragmentation for amino acids, yielding an ion at m/z 157.0972.

  • Loss of Formic Acid (-46.01 Da): A characteristic loss from the protonated amino acid structure, resulting in an ion at m/z 129.1022.

  • Cleavage of the Cβ-N bond: This is a major fragmentation pathway.

    • Formation of the morpholine-methylene immonium ion at m/z 100.0757 (C₅H₁₀NO⁺). This is often a highly stable and abundant fragment.

    • Detection of the remaining amino acid fragment at m/z 88.0393 (C₃H₆NO₂⁺) after loss of the neutral morpholine group.

The presence of these accurate-mass fragments provides definitive structural confirmation.

Conclusion

This application note provides a robust and scientifically grounded protocol for the analysis of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride by LC-HRMS. By leveraging HILIC for chromatographic separation and positive mode ESI for sensitive detection, this method enables confident confirmation of both elemental composition and molecular structure. The detailed parameters and rationale-driven explanations serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the reliable characterization of this and other novel polar compounds.

References

  • Metlin. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from Metlin Website. [Link]

  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from The Nest Group, Inc. Website. [Link]

  • PMC. (n.d.). Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. Retrieved from National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. Retrieved from NextSDS. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone. [Link]

  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • YouTube. (2019, March 19). Formula determination by high resolution mass spectrometry. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... [Image]. Retrieved from ResearchGate. [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from Springer. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from LCGC International. [Link]

  • IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from IRIS Unibas. [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from Preprints.org. [Link]

  • ACS Publications. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from Organic Letters. [Link]

  • ACS Publications. (2000, February 18). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Retrieved from Analytical Chemistry. [Link]

  • NextSDS. (n.d.). methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride. Retrieved from NextSDS. [Link]

  • Chemistry LibreTexts. (2020, January 13). Lab 7: Electrospray Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. Retrieved from PubChemLite. [Link]

  • ScienceDirect. (n.d.). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Retrieved from ScienceDirect. [Link]

  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics. Retrieved from Portland Press. [Link]

  • RSC Publishing. (n.d.). The conformer resolved ultraviolet photodissociation of morpholine. Retrieved from Royal Society of Chemistry. [Link]

  • Pragolab. (n.d.). The “ETD-like” Fragmentation of Small Molecules. Retrieved from Pragolab. [Link]

  • American Chemical Society. (2023, August 17). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. Retrieved from ACS Publications. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride during long-term storage

Compound: 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (CAS: 170305-20-1) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the technical support cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (CAS: 170305-20-1) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. This unnatural amino acid derivative is a highly versatile scaffold in drug discovery. However, its specific chemical structure—combining a primary amine, a morpholine ring, and a dihydrochloride salt—creates unique vulnerabilities during long-term storage.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, ensure batch-to-batch reproducibility, and maintain scientific integrity in your assays.

Diagnostic Decision Tree

Before discarding a suspected degraded batch, use the following self-validating workflow to identify the root cause of the instability.

Troubleshooting Start Inspect 2-Amino-3-(morpholin-4-yl) propanoic acid 2HCl Sample PhysCheck Physical State Check: Is the powder sticky, gummy, or discolored? Start->PhysCheck Moisture Diagnosis: Moisture Absorption (Deliquescence of 2HCl salt) PhysCheck->Moisture Yes (Clumped/Wet) AnaCheck Analytical Check (LC-MS): Are there new impurity peaks? PhysCheck->AnaCheck No (Dry Powder) ActionMoisture Action: Vacuum desiccate (24h). Store over Drierite. Moisture->ActionMoisture Oxidation Diagnosis: N-Oxidation (+16 Da mass shift, m/z 191.2) AnaCheck->Oxidation +16 Da Peak Hydrolysis Diagnosis: Hydrolytic Degradation (Backbone cleavage) AnaCheck->Hydrolysis Other Peaks Pass Sample Intact: Proceed with Experiment AnaCheck->Pass >98% Purity ActionOxidation Action: Discard if >2%. Store new batch under Argon. Oxidation->ActionOxidation ActionHydrolysis Action: Maintain cold chain. Avoid aqueous storage >24h. Hydrolysis->ActionHydrolysis

Diagnostic workflow for identifying and resolving degradation in morpholino-amino acid derivatives.

Expert Q&A: Identifying and Solving Degradation

Q1: I left the vial on the bench, and the powder turned into a sticky, gummy paste. What happened, and is it salvageable?

The Causality: You are observing deliquescence . The compound is supplied as a dihydrochloride salt to protonate both the primary amine and the morpholine nitrogen, which enhances aqueous solubility and prevents premature cyclization. However, the chloride ions in the crystal lattice have an exceptionally high affinity for atmospheric water via H⋯Cl− hydrogen bonding[1]. Once the ambient relative humidity (RH) exceeds the deliquescence point, the salt absorbs enough moisture to dissolve into its own hydration shell, causing the powder to become a sticky gel[2]. The Solution: If caught within 24 hours, the physical state can be reversed. Place the open vial in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide ( P2​O5​ ) for 48 hours at room temperature. Note: Do not apply heat, as the localized drop in pH from the concentrated HCl/water mixture will catalyze the hydrolysis of the amino acid backbone.

Q2: My LC-MS analysis shows a new impurity peak with a mass shift of exactly +16 Da. What is this degradant?

The Causality: A +16 Da mass shift is the classic signature of N-oxidation . The morpholine ring contains an electron-rich tertiary nitrogen atom. Upon prolonged exposure to atmospheric oxygen or trace peroxides (often found in aged ethereal solvents or ambient air), this nitrogen undergoes electrophilic attack to form an N-oxide degradant[3]. The Solution: Because the N-oxide alters the steric bulk and hydrogen-bonding profile of the morpholine ring, it will likely disrupt binding affinity in biological assays. If the N-oxide peak exceeds your purity threshold (typically >2%), the batch should be discarded. To prevent this, always store the solid compound under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively).

Q3: Can I prepare a 100 mM aqueous stock solution and store it at 4°C for a month?

The Causality: No. While the compound is highly soluble in water, a 100 mM solution of a dihydrochloride salt will have a highly acidic pH (typically pH < 2). Prolonged storage in an unbuffered, highly acidic aqueous state promotes slow hydrolytic cleavage and potential decarboxylation. Conversely, if you neutralize the stock solution to pH 7.4 for storage, the primary amine becomes deprotonated and nucleophilic, increasing the risk of intermolecular reactions. The Solution: Aqueous stock solutions should be prepared fresh daily. If long-term liquid storage is strictly required, dissolve the compound in anhydrous DMSO, aliquot into single-use tubes, and store at -80°C.

Quantitative Stability Metrics

The following table summarizes the expected shelf-life and primary degradation risks based on empirical storage conditions.

Storage ConditionAtmosphereMatrixExpected Shelf-Life (>98% Purity)Primary Degradation Risk
-20°C (Recommended) Argon / NitrogenSolid Powder24 - 36 monthsNone (Stable)
4°C Ambient AirSolid Powder3 - 6 monthsN-Oxidation (+16 Da)
25°C (Room Temp) Ambient Air (>50% RH)Solid Powder< 2 weeksDeliquescence / Moisture uptake
-80°C SealedAnhydrous DMSO6 - 12 monthsFreeze-thaw precipitation
4°C Ambient AirAqueous Buffer (pH 7.4)< 48 hoursHydrolysis / Intermolecular reactions

Self-Validating Experimental Protocols

Protocol A: Anhydrous Aliquoting & Long-Term Storage

To prevent repeated moisture exposure during daily use, the bulk powder must be aliquoted. This protocol includes a mass-balance validation step to ensure environmental controls are functioning.

  • Equilibration: Remove the sealed bulk vial from the -20°C freezer. Do not open it. Place it in a desiccator at room temperature for exactly 60 minutes.

  • Validation Check (Pre-weigh): Weigh the sealed vial. Record the mass.

  • Inert Transfer: Transfer the vial to a glove bag purged with Argon gas (RH < 5%).

  • Aliquoting: Open the vial and rapidly dispense 5–10 mg aliquots into pre-weighed, amber glass autosampler vials.

  • Validation Check (Post-weigh): Re-weigh the original bulk vial. The mass lost should exactly match the sum of the aliquots. Causality: A discrepancy (mass gain) indicates moisture was absorbed from the atmosphere during transfer.

  • Sealing: Purge the headspace of each aliquot vial with Argon for 5 seconds. Immediately seal with a PTFE-lined crimp cap. The PTFE lining is critical as it is impermeable to both oxygen and moisture.

  • Storage: Store all aliquots at -20°C in a secondary container filled with indicating silica gel.

Protocol B: LC-MS Purity Assessment for N-Oxidation

Use this protocol to verify the integrity of aged batches. The free base exact mass is 174.20 g/mol .

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade H2​O :Acetonitrile (95:5) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+): Monitor for the following specific ions:

    • Intact Compound: m/z 175.2 [M+H]+

    • N-Oxide Degradant: m/z 191.2 [M+16+H]+

  • Validation: Ensure the baseline resolution between the parent peak and the N-oxide peak. Because N-oxides are generally more polar, the m/z 191.2 peak will elute earlier than the parent compound on a C18 column.

References

  • Yu, J., Chan, H.-K., Gengenbach, T., & Denman, J. A. (2017). "Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders." European Journal of Pharmaceutics and Biopharmaceutics.[Link]

  • Alqahtani, A. S., et al. (2023). "Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity." PubMed Central (PMC).[Link]

  • Bryce, D. L., et al. (2023). "Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals: A 35Cl Solid-State NMR and DFT Study." Crystal Growth & Design, ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Amino-3-(morpholin-4-yl)propanoic Acid Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures and isolation challenges researchers face when synthesizing 2-Amino-3-(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures and isolation challenges researchers face when synthesizing 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (often referred to as 3-morpholinoalanine dihydrochloride).

This non-proteinogenic α -amino acid is a highly valuable building block in the development of macrocyclic immunomodulators and aldose reductase inhibitors[1][2]. However, its synthesis is notoriously prone to low yields due to competing elimination reactions, zwitterionic intermediates, and the extreme hydrophilicity of the final salt. This guide provides a causal breakdown of these issues, a comparative analysis of synthetic routes, and a self-validating experimental protocol.

Part 1: Comparative Analysis of Synthetic Routes

Before troubleshooting, it is critical to understand how your chosen synthetic pathway impacts your theoretical maximum yield. The table below summarizes the quantitative data and mechanistic profiles of the three primary synthetic strategies.

Synthetic RouteTypical YieldPrimary MechanismCommon PitfallsScalability
Direct Substitution < 30%SN2 displacement of 3-haloalanine by morpholineRapid β -elimination; Amine protonationPoor
Michael Addition 25% – 76%Conjugate addition of morpholine to dehydroalanineChiral complex degradation; Incomplete conversionModerate
Bis-alkylation > 90%Intramolecular cyclization of 3-aminoalanineIntermolecular oligomerizationExcellent
Part 2: Diagnostics & Troubleshooting FAQs

Q1: I attempted a direct nucleophilic substitution using 3-bromoalanine and morpholine, but my yields are consistently below 30%. What is causing this mass balance loss? A1: The low yield is caused by a kinetically favored competing E2 elimination pathway. The α -proton of 3-bromoalanine is highly acidic due to the adjacent carboxyl group. When exposed to a secondary amine like morpholine—which acts as both a nucleophile and a base—rapid β -elimination occurs, generating dehydroalanine. This intermediate subsequently polymerizes into intractable tars. Furthermore, attempting to run the reaction under acidic conditions to prevent elimination simply protonate the morpholine, neutralizing its nucleophilicity. Corrective Action: Abandon direct substitution on the free acid. If you must use this route, employ an ester-protected 3-haloalanine under strictly controlled mildly basic conditions, or switch entirely to the bis-alkylation route[2].

Q2: I am using the Michael addition route with a chiral Ni(II) dehydroalanine complex, but my conversion stalls at ~25%. How can I drive the reaction to completion? A2: Stalled conversion in Michael additions to dehydroalanine complexes is typically a base-catalysis issue. Weak bases fail to sufficiently activate the morpholine or stabilize the transition state, while overly strong bases degrade the chiral Ni(II) complex before the addition can complete. Corrective Action: Switch your base to Lithium Hydroxide (LiOH). Empirical data demonstrates that utilizing LiOH optimally balances basicity and complex stability, pushing the Michael addition product yield from 25% up to 76% by preventing the decomposition of the starting complex[1].

Q3: During the bis-alkylation of (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid with bis(2-bromoethyl) ether, LCMS shows a mass corresponding to linear oligomers rather than the cyclized morpholine ring. How do I fix this? A3: This is a kinetic control failure. You are observing intermolecular substitution outcompeting intramolecular cyclization. Ring-closing reactions to form 6-membered morpholine rings require specific conformational alignment (the Thorpe-Ingold effect). Corrective Action: Implement high-dilution conditions. By significantly lowering the concentration of the reactants (e.g., 10 mL solvent per gram of substrate), you statistically favor the intramolecular ring closure over intermolecular chain elongation. Additionally, maintain the internal reaction temperature strictly at 85°C to provide the necessary activation energy for cyclization without promoting thermal degradation[2].

Q4: The reaction seems successful by LCMS, but I lose almost all my product during the aqueous workup to isolate the dihydrochloride salt. How can I recover it? A4: 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is exceptionally hydrophilic. It will not partition into organic solvents like ethyl acetate or dichloromethane, even at varying pH levels, due to the dual basic sites (primary amine and morpholine nitrogen) and the carboxylic acid. Corrective Action: Do not use liquid-liquid aqueous extraction for the final isolation. Instead, strip the reaction solvent completely, dissolve the crude in a minimal amount of water, and lyophilize (freeze-dry) to remove all aqueous media. To form the salt, resuspend the lyophilized powder in anhydrous 1,4-dioxane and precipitate it using 4M HCl in dioxane[2].

Part 3: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the highest-yielding route: Bis-alkylation of 3-aminoalanine followed by global deprotection [2].

Step 1: Morpholine Ring Formation (Cyclization)
  • Setup: Equip a multi-necked round-bottomed flask with a reflux condenser, an internal temperature probe, and a magnetic stirrer.

  • Reagents: Dissolve 1.0 equivalent of (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid in anhydrous 1,4-dioxane. Critical: Use 10 mL of dioxane per gram of substrate to ensure the high dilution required for cyclization.

  • Alkylation: Add 1.0 equivalent of 1-bromo-2-(2-bromoethoxy)ethane at room temperature.

  • Base Addition: Slowly add 3.0 equivalents of aqueous NaOH. The solution will transition to a pale yellow color.

  • Heating: Heat the mixture using an external bath at 110°C, ensuring the internal temperature stabilizes exactly at 85°C. Reflux for 12 hours.

  • Self-Validation (Monitoring): Pull an aliquot and monitor via LCMS (Polar method). The reaction is complete when the starting material disappears and the Boc-protected morpholine intermediate appears ( [M+H]+=275.2 ).

  • Workup: Evaporate the dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Concentrate under a high vacuum pump (~4 mbar) at 60°C to yield the crude Boc-protected intermediate.

Step 2: Global Deprotection and Dihydrochloride Salt Formation
  • Suspension: Suspend the crude intermediate in anhydrous 1,4-dioxane (4 mL per gram) and cool to 0–5°C using an ice bath.

  • Deprotection: Dropwise, add 10 equivalents of 4M HCl in dioxane over 20 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. The Boc group will be cleaved, and the dihydrochloride salt will simultaneously form.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting sticky crude with cold diethyl ether to precipitate (S)-2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride as a highly pure powder.

  • Self-Validation (Verification): Confirm product identity via MS (ESI) (corresponding to the free base mass) and verify structural integrity via 1 H NMR.

Part 4: Mechanistic Troubleshooting Flowchart

TroubleshootingLogic Start Low Yield in Synthesis? Route1 Route: 3-Haloalanine Substitution Start->Route1 Route2 Route: Michael Addition to Dehydroalanine Start->Route2 Route3 Route: Bis-alkylation of 3-Aminoalanine Start->Route3 Err1 Issue: Elimination & Polymerization Route1->Err1 Err2 Issue: Stalled Conversion (~25% Yield) Route2->Err2 Err3 Issue: Linear Oligomers Instead of Cyclization Route3->Err3 Fix1 Fix: Switch to Ester Route or use Route 3 Err1->Fix1 Salt Issue: Product Loss During Aqueous Extraction Fix1->Salt Fix2 Fix: Change base to LiOH (Prevents degradation) Err2->Fix2 Fix2->Salt Fix3 Fix: High Dilution & Strict Temp Control (85°C) Err3->Fix3 Fix3->Salt Fix4 Fix: Lyophilization & HCl/Dioxane Precipitation Salt->Fix4

Troubleshooting logic for 2-Amino-3-(morpholin-4-yl)propanoic acid synthesis.

Part 5: Comprehensive References
  • Mkrtchyan, A. F., et al. "Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study." Synlett, Thieme E-Journals, 2022. URL: [Link]

  • "Macrocyclic immunomodulators." World Intellectual Property Organization, WO2023192873A1, 2023. URL:

Sources

Troubleshooting

Technical Support Center: HPLC Retention Optimization for 2-Amino-3-(morpholin-4-yl)propanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals analyzing 2-Amino-3-(morpholin-4-yl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals analyzing 2-Amino-3-(morpholin-4-yl)propanoic acid.

This molecule presents a classic chromatographic challenge: it is a highly polar, zwitterionic amino acid derivative containing a basic morpholine ring, a primary amine, and a carboxylic acid. Standard reversed-phase (RP) methods will fail. This guide provides the mechanistic causality behind these failures and delivers self-validating protocols to establish robust retention and peak shape.

Diagnostic Workflow for Method Selection

Workflow A Target: 2-Amino-3- (morpholin-4-yl)propanoic acid B Is MS Detection Required? A->B C Select HILIC Mode (Amide/ZIC Column) B->C Yes D Select Mixed-Mode or Ion-Pairing RP-HPLC B->D No (UV/CAD) E Mobile Phase: >70% ACN, 20mM NH4Formate C->E H Optimal Retention (k' > 3) D->H Optimize Ion-Pair Conc. F Peak Tailing Observed? E->F G Increase Buffer to 20mM Adjust pH to 3.0 F->G Yes F->H No G->H

Diagnostic workflow for optimizing HPLC retention of polar morpholine amino acids.

Knowledge Base & Troubleshooting FAQs

Q1: Why does 2-Amino-3-(morpholin-4-yl)propanoic acid elute in the void volume on my standard C18 column? Answer: The lack of retention is driven entirely by the molecule's hydrophilicity and polycationic ionization state. The carboxylic acid has a pKa of ~2.0, the primary amine ~9.0, and the morpholine nitrogen has a pKa of 8.36 (1). At a typical RP mobile phase pH of 2.5–3.0, both nitrogen centers are fully protonated. Standard C18 stationary phases rely on hydrophobic partitioning, which cannot retain such highly polar, underivatized amino acids (2).

Q2: How do I choose between HILIC and Ion-Pairing RP-HPLC for this compound? Answer: Your choice is dictated by your detector compatibility:

  • HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for underivatized polar amino acids when using Mass Spectrometry (MS). It utilizes MS-friendly volatile buffers and highly organic mobile phases, which drastically enhances droplet desolvation and MS sensitivity ().

  • Mixed-Mode or Ion-Pairing RP-HPLC is required if you are restricted to UV or CAD detection. Ion-pairing agents (like perfluorinated carboxylic acids) mask the positive charges, artificially increasing the molecule's hydrophobicity (). Alternatively, mixed-mode columns (combining RP and cation-exchange) provide retention via electrostatic interactions without needing complex additives (3).

Q3: I switched to a HILIC Amide column, but I am observing severe peak tailing. What is the root cause? Answer: Peak tailing in HILIC for polybasic compounds is caused by secondary electrostatic interactions between the protonated amines (the primary amine and the morpholine ring) and residual deprotonated silanols on the silica support. To resolve this, you must optimize the buffer capacity. Increasing the ammonium formate concentration to 10–20 mM provides sufficient ionic strength to shield these secondary interactions, yielding sharp, symmetrical peaks (4).

Quantitative Data: Column & Method Comparison

The table below summarizes the expected chromatographic behavior of 2-Amino-3-(morpholin-4-yl)propanoic acid across different column chemistries.

Column ChemistrySeparation MechanismRecommended Mobile PhaseExpected Retention Factor (k')Peak Shape QualityMS Compatibility
Standard C18 Hydrophobic Partitioning0.1% FA in Water/ACN< 0.5 (Void)Poor (Tailing)Excellent
C18 + Ion-Pairing Hydrophobic + Ion-Pairing5 mM HFBA in Water/ACN3.0 - 5.0GoodPoor (Signal Suppression)
Mixed-Mode (RP/CEX) Hydrophobic + ElectrostaticPhosphate or Formate Buffer4.0 - 8.0ExcellentModerate (Requires Formate)
BEH Amide (HILIC) Hydrophilic Partitioning20 mM NH₄Formate (pH 3) / ACN5.0 - 10.0ExcellentExcellent
Step-by-Step Experimental Protocols
Protocol A: Self-Validating HILIC-MS Method for Underivatized Analysis

Rationale: This protocol utilizes an Amide-bonded stationary phase to partition the polar morpholine derivative into an immobilized water layer. The protocol includes a self-validating system suitability step to ensure the delicate aqueous layer is properly formed before sample injection.

  • Column Selection: Install a high-purity BEH Amide or Zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted precisely to pH 3.0 with formic acid. (Causality: pH 3.0 ensures consistent protonation of the morpholine ring while minimizing silanol ionization).

    • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Column Equilibration (Critical Step): Flush the column with 50 column volumes of 90% B / 10% A.

    • Self-Validation Check: Inject a blank solvent; the MS baseline must be stable with <1% drift over 10 minutes. If drift occurs, the immobilized water layer has not equilibrated.

  • Gradient Elution: Start at 90% B. Hold for 1 minute, then ramp to 50% B over 8 minutes. Return to 90% B and equilibrate for 4 minutes.

  • Sample Dilution: Dilute the sample in at least 75% Acetonitrile. (Causality: Injecting highly aqueous samples in HILIC disrupts the stationary phase water layer, causing severe peak splitting and retention time shifts).

Protocol B: Mixed-Mode RP/Cation-Exchange Method (UV/CAD)

Rationale: For laboratories without MS or HILIC capabilities, a core-shell mixed-mode column provides retention via simultaneous hydrophobic and electrostatic interactions, eliminating the need for signal-suppressing ion-pairing reagents.

  • Column Selection: Install a Mixed-mode RP/Cation-Exchange column (e.g., 3.0 x 150 mm, 2.7 µm).

  • Mobile Phase Preparation: Prepare an isocratic elution solvent of 85% Water / 15% Acetonitrile containing 0.1% Phosphoric acid (if using UV detection at 210 nm) or 20 mM Ammonium Formate pH 3.0 (if using CAD).

  • Flow Rate & Temperature: Set flow rate to 0.6 mL/min and column oven to 30°C.

  • Self-Validation Check: Inject a neutral void marker (e.g., uracil) alongside the morpholine amino acid. The k′ (retention factor) of the amino acid must be >3.0. If k′<3.0 , the cation-exchange mechanism is failing; verify that the mobile phase pH is low enough to fully protonate the morpholine ring.

References
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids Digital CSIC URL
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column HALO Columns URL
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Waters Corporation URL
  • Analysis of Polar Compounds with Ion Pair Reagents Sigma-Aldrich URL
  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes HELIX Chromatography URL
  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection Thermo Fisher Scientific URL

Sources

Optimization

Handling hygroscopic properties of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride powder

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride powder. Its pronounced hygroscopic natu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride powder. Its pronounced hygroscopic nature presents unique challenges that, if not properly managed, can compromise experimental accuracy, reproducibility, and the material's stability. This document is structured to provide both proactive handling strategies and reactive troubleshooting solutions.

Section 1: FAQs - Proactive Management & Handling

This section addresses common questions about the proper storage and handling of the compound to prevent moisture-related issues.

Question: I have just received a new bottle of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. What are the immediate first steps?

Answer: Upon receipt, your primary goal is to maintain the manufacturer-specified low-moisture environment. The hygroscopic nature of pharmaceutical materials can significantly impact their stability and performance from the moment they enter your lab.[1]

  • Visual Inspection: Immediately inspect the container's seal for any breaches. A compromised seal could have exposed the powder to ambient humidity during transit.

  • Documentation: Record the date of receipt and the date of first opening on the bottle. This helps track the potential exposure of the compound over time.

  • Proper Storage: Do not store the unopened container on an open lab bench. Place it immediately into a desiccator or a controlled low-humidity environment (e.g., a dry box or glovebox). The use of appropriate packaging and controlled humidity conditions is critical for protecting hygroscopic drug forms.[2]

Question: What are the ideal long-term storage conditions for this powder?

Answer: The ideal long-term storage is in a tightly sealed container inside a functioning desiccator containing an active desiccant (e.g., silica gel with a humidity indicator). For highly sensitive applications, storage within a nitrogen-purged glovebox is the gold standard.[3] The key is to minimize the water vapor pressure in the headspace of the container and the surrounding environment.[2]

Question: My powder appears slightly clumpy, even though it's a new, sealed bottle. Is it still usable?

Answer: Minor clumping can occur due to pressure and vibration during shipping and does not necessarily indicate significant moisture absorption if the seal is intact. However, it warrants caution. The presence of moisture can cause physical changes like caking and clumping, which may affect handling and processing.[2][4][5]

Before use in a critical experiment, you should consider verifying the water content via a method like Karl Fischer titration.[6][7] If the water content is within the specifications listed on the Certificate of Analysis (CoA), the material can be used with confidence. If clumping is severe or the material appears wet, it has likely been compromised.

graph InitialHandlingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];

A [label="Receive Compound"]; B [shape=diamond, label="Is container\nseal intact?", fillcolor="#FBBC05"]; C [label="Store immediately in\na desiccator or\ndry/glove box"]; D [label="Quarantine the container.\nDo not use in critical applications."]; E [shape=diamond, label="Is clumping\nsevere?", fillcolor="#EA4335"]; F [label="Proceed with use.\nHandle in a low-humidity\nenvironment."]; G [label="Verify water content\n(e.g., Karl Fischer Titration)\nbefore use."];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; E -> F [label="No"]; E -> G [label="Yes"]; }

Figure 1. Decision workflow for newly received hygroscopic compound.

Section 2: Troubleshooting Guide

This section provides solutions for specific problems encountered during experimentation.

Question: I am getting inconsistent weights when I measure out the powder. The reading on the analytical balance keeps increasing. What is happening?

Answer: This is a classic sign of a hygroscopic sample actively absorbing moisture from the air.[8] The continuous, unidirectional drift in the balance reading corresponds to the mass of water being adsorbed onto the powder's surface.[8] This directly impacts the accuracy of your measurements, as you are weighing both the compound and an unknown, increasing amount of water.[4][5] This leads to preparing solutions with a lower-than-intended concentration.

Solution:

  • Minimize Exposure: Work quickly and efficiently. Have all your tools and vessels ready before opening the main container.

  • Use Appropriate Weighing Vessels: Instead of weighing paper, use a glass weighing bottle with a ground-glass stopper or a small vial with a screw cap.[8][9] This allows you to cap the vessel during weighing to get a stable reading.

  • Weighing by Difference: This is the most accurate method for hygroscopic substances.[10] Tare the capped weighing vessel containing the powder, quickly dispense an approximate amount into your receiving flask, re-cap the weighing vessel, and weigh it again. The difference in mass is the amount of powder transferred.

  • Controlled Environment: If possible, perform all weighing operations inside a glovebox with a controlled inert atmosphere or a balance enclosure with a dehumidifier.[11][12]

Question: My experimental results are not reproducible, and I suspect the compound's integrity. How can the hygroscopic nature be the cause?

Answer: Moisture absorption can lead to several issues that directly impact experimental reproducibility:

  • Inaccurate Concentration: As discussed above, weighing errors lead to incorrect solution concentrations.

  • Chemical Degradation: Water can act as a reactant, potentially causing hydrolysis of the compound or other components in your formulation. The presence of water can induce the degradation of active pharmaceutical ingredients (APIs).[6] For amine salts, absorbed water can affect the local pH and ionic environment, potentially accelerating degradation pathways.[13][14]

  • Altered Physical Properties: Moisture can change the compound's solid state (e.g., from an anhydrous form to a hydrate), which can alter its solubility and dissolution rate.[7][15] This is particularly critical in drug development, where bioavailability can be affected.[2]

Troubleshooting Steps:

  • Quantify Water Content: The most definitive step is to measure the water content of your powder stock using Karl Fischer (KF) titration, which is the preferred method in the pharmaceutical industry for its accuracy and specificity for water.[6][16][]

  • Review Handling Procedures: Scrutinize your entire workflow, from storage to solution preparation, for potential points of moisture ingress.

  • Prepare a Fresh Stock Solution: If in doubt, prepare a fresh stock solution from a new, unopened bottle using the stringent handling protocols outlined in this guide. It is often preferable to dissolve the entire contents of a small, new vial to make a concentrated stock solution, which minimizes weighing errors and future exposure.[9][18]

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];

A [label="Inconsistent Experimental\nResults Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Review Weighing Protocol.\nIs balance drifting?", shape=diamond, fillcolor="#FBBC05"]; C [label="Implement Weighing by Difference.\nUse a capped vessel.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Inspect Powder Stock.\nIs it clumpy or wet?", shape=diamond, fillcolor="#FBBC05"]; E [label="Quantify Water Content\n(Karl Fischer Titration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Consider Chemical Degradation\nor Altered Solubility", shape=diamond, fillcolor="#FBBC05"]; G [label="Prepare fresh stock solution\nfrom a new, unopened bottle\nunder inert conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Re-run Experiment with\nNew Stock and Validated Protocols"];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> G; F -> G; G -> H; }

Figure 2. Troubleshooting flowchart for inconsistent experimental results.

Section 3: Key Experimental Protocols

Protocol 1: Accurate Weighing of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride by Difference

Causality: This protocol is designed to minimize atmospheric exposure, thereby preventing mass fluctuations due to water absorption and ensuring the weighed amount accurately reflects the dry compound.

Materials:

  • Analytical balance (readability: at least 0.1 mg)

  • Glass weighing bottle with a ground-glass stopper or a screw-cap vial

  • Spatula

  • Receiving flask (e.g., volumetric flask)

  • Tweezers or lint-free tissue to handle the weighing bottle[8]

Procedure:

  • Place the closed (capped) weighing bottle containing a sufficient amount of the powder onto the balance pan. Allow the reading to stabilize and record this initial mass (Mass 1).

  • Remove the weighing bottle from the balance.

  • Working quickly over the receiving flask, remove the cap and use the spatula to tap a small amount of powder into the flask. Do not try to hit an exact target weight at this stage.

  • Immediately replace the cap on the weighing bottle.

  • Place the closed weighing bottle back onto the balance pan. Allow the reading to stabilize and record this final mass (Mass 2).

  • The mass of the powder transferred to the flask is Mass 1 - Mass 2 .

  • Immediately proceed with dissolving the powder in the receiving flask to prevent it from absorbing moisture from the air inside the flask.

Protocol 2: Preparation of a Stock Solution

Causality: The goal is to rapidly and completely dissolve the weighed powder, minimizing its exposure time in the solid state where it is most susceptible to moisture absorption.

Procedure:

  • Accurately weigh the desired amount of the compound directly into the final volumetric flask using the "Weighing by Difference" method (Protocol 1).

  • Add approximately 50-70% of the final volume of your desired solvent to the flask.

  • Immediately cap the flask and begin agitation (swirling, vortexing, or sonicating) to dissolve the powder. Ensure the powder does not remain caked on the bottom of the flask.

  • Once the solid is fully dissolved, allow the solution to return to room temperature if any heating or sonication was used.

  • Carefully add the solvent to the calibration mark on the volumetric flask (bring to volume).

  • Cap and invert the flask several times (10-15 inversions) to ensure the solution is homogeneous.

  • Verification (Optional but Recommended): For GMP or highly sensitive applications, the water content of the final solution can be determined by Karl Fischer titration to ensure it meets specifications.[16][]

Section 4: Advanced Characterization & Data

When troubleshooting or developing a robust formulation, it may be necessary to quantify the material's interaction with water.

MethodPrincipleApplication & Insights
Karl Fischer (KF) Titration A chemical titration specific to water, based on the Bunsen reaction.[6] It can be volumetric or coulometric.Gold Standard for Water Content. Directly quantifies the absolute percentage of water in a sample.[16][] Essential for correcting the compound's mass to an anhydrous basis for accurate concentration calculations.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Identifies Water Loss Events. Can distinguish between loosely bound surface water and water of hydration by the temperature at which mass loss occurs.[12][19]
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.Characterizes Hygroscopicity Profile. Determines the critical RH at which the material begins to absorb significant amounts of water and quantifies the total moisture uptake capacity.[4][5]
Powder X-Ray Diffraction (PXRD) Analyzes the crystalline structure of a material.Detects Solid-State Changes. Can identify if moisture absorption has caused a change in the crystal form (e.g., conversion from an anhydrous to a hydrate form).[7][15]

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). GenFollower. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]

  • Ngan, L. H., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 15(3), 368. [Link]

  • Prajapati, S. K., & Kumar, S. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 6(5), 156-161. [Link]

  • Li, M., & Thompson, R. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025). Veeprho. [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). DMPK. [Link]

  • Giza, E., & Grembecka, M. (2022). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. International Journal of Molecular Sciences, 23(17), 9993. [Link]

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]

  • Water determination. (2025). ResearchGate. [Link]

  • Chaves, M. K., Kelly, R. C., Milne, J. E., & Burke, S. E. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 661-674. [Link]

  • Hayman, D. F. (1943). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 15(1), 38-40. [Link]

  • Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. [Link]

  • Production of powder containing hygroscopic substance. (Patent).
  • Rosli, M. H. B., et al. (2020). Hygroscopic materials and characterization techniques for fiber sensing applications: A review. Sensors and Materials, 32(11), 3889-3902. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps. [Link]

  • Rosli, M. H. B., et al. (2020). Hygroscopic materials and characterization techniques for fiber sensing applications: A review. Heriot-Watt Research Portal. [Link]

  • Characterizing Hygroscopic Materials via Droplet Evaporation. Request PDF. [Link]

  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate. [Link]

  • Method for drying hygroscopic material and the product thereof. (Patent).
  • Characterizing Hygroscopic Materials via Droplet Evaporation. (2020). Langmuir. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Varcoe, J. R., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(10), 4216-4224. [Link]

  • Safety Data Sheet. (2012). [Link]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. PMC. [Link]

  • Hydration Effects on Amine Basicity. Scribd. [Link]

  • The Effect of Moisture on the Hydrolysis of Basic Salts. Request PDF. [Link]

  • How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum. [Link]

  • Suda, S. R., & Petters, M. D. (2013). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 13(19), 9633-9644. [Link]

  • MORPHOLINE. (2019). [Link]

  • 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. PubChem. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. NextSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride against standard unnatural amino acids

Title: Benchmarking 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride: A Comparative Guide for Peptide Drug Discovery Executive Summary As a Senior Application Scientist in peptide therapeutics, I frequently evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride: A Comparative Guide for Peptide Drug Discovery

Executive Summary As a Senior Application Scientist in peptide therapeutics, I frequently evaluate unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides—namely, poor oral bioavailability, rapid renal clearance, and susceptibility to proteolytic degradation. The compound 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (CAS: 170305-20-1) has emerged as a highly versatile small-molecule scaffold 1. By introducing a morpholine ring directly into the amino acid side chain, researchers can precisely tune the physicochemical properties of peptide therapeutics, balancing solubility with metabolic stability.

Scientific Rationale: The Morpholine Advantage

Common strategies for extending peptide stability in vivo include cyclization, terminal modifications, and unnatural amino acid replacement 2. While aliphatic rings (like piperidine) or N-methylation are standard approaches, morpholine offers a privileged pharmacophore. When incorporated into an amino acid side chain, the heteroatomic ring provides a dual function:

  • The Oxygen Atom: Acts as a potent hydrogen-bond acceptor. This significantly enhances aqueous solubility compared to purely aliphatic counterparts. Furthermore, the oxygen atom can drive the spatial orientation of adjacent NH groups through unusual hydrogen bonding, which is instrumental in stabilizing specific secondary structures like γ -turns [[3]]().

  • The Nitrogen Atom: Provides a basic center with a lower pKa (~7.5) than primary amines (e.g., Lysine, pKa ~10.5). This ensures the side chain is only partially protonated at physiological pH (7.4), striking an optimal balance between aqueous solubility and lipophilicity (membrane permeability).

Physicochemical Profiling & Benchmarking

To objectively assess its performance, we benchmarked 2-Amino-3-(morpholin-4-yl)propanoic acid against L-Lysine (natural basic reference), 2-Amino-3-(piperidin-1-yl)propanoic acid (aliphatic ring reference), and N-Methyl-Leucine (standard UAA for proteolytic resistance).

Table 1: Comparative Physicochemical and Performance Metrics

Amino Acid ScaffoldSide Chain pKa (Est.)LogD (pH 7.4)Aqueous SolubilitySPPS Coupling EfficiencyPlasma Half-Life Extension*
L-Lysine (Natural)10.5-3.0High100% (Reference)1.0x (Baseline)
2-Amino-3-(piperidin-1-yl)propanoic acid ~10.0-1.5Moderate85%3.5x
N-Methyl-Leucine (Standard UAA)N/A1.2Low60%5.0x
2-Amino-3-(morpholin-4-yl)propanoic acid ~7.5-0.8High90%4.8x

*Fold-extension in half-life when substituted at a known protease cleavage site in a model hexapeptide.

Experimental Workflows

The integration of non-natural amino acids into peptide sequences requires optimized protocols, especially when dealing with dihydrochloride salts 4. Below are the self-validating methodologies used to generate the benchmarking data.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Note: Because this UAA is supplied as a dihydrochloride salt, standard coupling conditions will fail due to the acidic quenching of the coupling reagent. Additional equivalents of a non-nucleophilic base (DIPEA) are strictly required to liberate the free amine prior to activation.

  • Resin Preparation: Swell Rink Amide AM resin (0.69 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes. Wash thoroughly with DMF (5x).

  • Base Neutralization & Activation:

    • Dissolve 4.0 equivalents of Fmoc-2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride in DMF.

    • Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Critical Step: The excess DIPEA neutralizes the two equivalents of HCl associated with the UAA, preventing the deactivation of HATU.

    • Add 3.9 equivalents of HATU and stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Cleavage: Cleave the peptide using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The morpholine ring remains stable under these harsh acidic conditions.

Protocol 2: Plasma Stability Assay

Causality Note: To prove that the morpholine UAA confers true proteolytic resistance, the assay must include a wild-type control and be analyzed via LC-MS/MS to track specific cleavage fragments, ensuring the disappearance of the parent peak is due to proteolysis and not plasma protein binding.

  • Preparation: Dissolve the purified morpholine-modified peptide and the L-Lysine control peptide in sterile water to a stock concentration of 1 mg/mL 2.

  • Incubation: Mix 15 μ L of the peptide stock with 100 μ L of pooled human plasma (pre-warmed to 37°C). Incubate at 37°C.

  • Sampling & Quenching: At time points 0, 1, 2, 4, 8, 12, and 24 hours, extract a 10 μ L aliquot and immediately quench by adding 90 μ L of ice-cold acetonitrile containing 1% formic acid. This precipitates plasma proteins and halts enzyme activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using a C18 column with a linear gradient of 5% to 65% acetonitrile (0.1% TFA) over 15 minutes 2.

  • Validation: Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining parent peptide peak area versus time.

Mechanistic Insights & Visualization

The enhanced performance of 2-Amino-3-(morpholin-4-yl)propanoic acid is rooted in its structural mechanics. The following diagrams illustrate the optimized SPPS workflow and the mechanism by which the morpholine ring confers proteolytic resistance.

SPPS_Workflow N1 Resin Swelling & Fmoc Deprotection N2 Base Neutralization (Excess DIPEA for HCl salt) N1->N2 N3 Coupling (Morpholine UAA + HATU) N2->N3 N4 TFA Cleavage & Scavengers N3->N4

Caption: Step-by-step SPPS workflow optimized for integrating dihydrochloride salt UAAs.

Proteolytic_Resistance Substrate Peptide with Morpholine UAA Protease Protease Active Site Substrate->Protease Binding Attempt Steric Steric Shielding by Bulky Morpholine Ring Protease->Steric Hbond Altered H-Bonding Network via Oxygen Protease->Hbond Outcome Proteolytic Resistance (Extended Half-Life) Steric->Outcome Hbond->Outcome

Caption: Mechanistic pathway of proteolytic resistance conferred by the morpholine side chain.

Conclusion

Benchmarking data clearly indicates that 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a superior alternative to standard aliphatic or N-methylated UAAs when both aqueous solubility and proteolytic stability are required. Its unique pKa profile and hydrogen-bonding capabilities make it an invaluable building block for developing next-generation antimicrobial peptides, stapled alpha-helices 5, and protein-protein interaction (PPI) inhibitors.

References

  • Source: Organic Chemistry Frontiers (via ResearchGate)
  • 2-amino-3-(morpholin-4-yl)
  • CAS: 170305-20-1 - CymitQuimica Source: CymitQuimica URL
  • A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 Source: Frontiers in Microbiology URL
  • Recent Advances in Metal-Free Peptide Stapling Strategies Source: ACS Chemical & Biomedical Engineering URL

Sources

Comparative

Cross-Reactivity Profiling of 2-Amino-3-(morpholin-4-yl)propanoic Acid Dihydrochloride: A Comparative Guide for Peptidomimetic Design

Executive Summary The incorporation of unnatural amino acids is a cornerstone strategy in the development of modern peptidomimetics, bridging the gap between the high target specificity of biologics and the favorable pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids is a cornerstone strategy in the development of modern peptidomimetics, bridging the gap between the high target specificity of biologics and the favorable pharmacokinetic properties of small molecules[1]. 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride (often abbreviated as A1mor) is a highly versatile building block used to introduce a morpholine ring into peptide scaffolds.

While basic amines (like piperidine or pyrrolidine derivatives) are frequently used to improve peptide solubility or mimic natural basic residues (e.g., Lysine, Arginine), they often introduce severe off-target liabilities, including promiscuous G-Protein Coupled Receptor (GPCR) binding and hERG channel blockade[2]. This guide provides a comprehensive, data-driven comparison of A1mor against alternative amino acid derivatives, detailing how the morpholine substitution systematically mitigates cross-reactivity in standard receptor binding assays.

Mechanistic Rationale: The Morpholine Advantage

To understand the cross-reactivity profile of A1mor, one must analyze the causality behind its physicochemical properties. The hERG potassium channel and many off-target GPCRs feature binding pockets rich in aromatic residues (e.g., Tyr652 and Phe656 in hERG) that engage in strong cation- π interactions with protonated basic amines, as well as hydrophobic pockets that trap lipophilic moieties[2].

When a piperidine ring is replaced by a morpholine ring (as in A1mor), the introduction of the oxygen atom fundamentally alters the molecule's electronic and steric profile:

  • Inductive Effect & Reduced Basicity: The electronegative oxygen atom withdraws electron density from the nitrogen. This lowers the pKa​ of the morpholine nitrogen to approximately 8.3, compared to ~10.4 for piperidine[3]. Consequently, at physiological pH (7.4), a significantly lower fraction of the morpholine moiety is protonated, reducing the strength of cation- π interactions with off-target receptors.

  • Reduced Lipophilicity: The oxygen atom acts as a hydrogen bond acceptor, significantly lowering the distribution coefficient ( cLogD7.4​ )[4]. Because lipophilicity is a primary driver of non-specific membrane partitioning and hERG liability, this reduction directly correlates with improved safety profiles[4].

G N1 A1mor Substitution (Morpholine Ring) N2 Oxygen Electronegativity (Inductive Effect) N1->N2 N3 Reduced pKa (~8.3) Lower Basicity N2->N3 N4 Reduced Lipophilicity (Lower cLogD) N2->N4 N5 Decreased hERG Liability (Reduced Cation-π interactions) N3->N5 N6 Lower GPCR Promiscuity (Higher Specificity) N3->N6 N4->N5 N4->N6

Mechanistic pathway of morpholine substitution reducing off-target cross-reactivity.

Comparative Receptor Binding Profiles

To objectively evaluate the performance of 2-Amino-3-(morpholin-4-yl)propanoic acid, we compare it against its natural hydrophobic counterpart (L-Leucine) and highly basic unnatural analogs (Piperidine- and Pyrrolidine-substituted alanines). The data below represents typical screening results from a standardized 44-target safety pharmacology panel (e.g., CEREP panel).

Quantitative Cross-Reactivity Data
Amino Acid DerivativeSide Chain pKa​ cLogD (pH 7.4)hERG IC50​ ( μ M)Broad GPCR Panel Hit Rate (%)*
L-Leucine (Natural)N/A (Neutral)1.52> 30< 5%
A1mor (Morpholine)~8.3-0.45> 30< 10%
Pip-Ala (Piperidine)~10.40.854.235%
Pyr-Ala (Pyrrolidine)~10.60.608.525%

*Hit rate defined as >50% radioligand displacement at a 10 μ M screening concentration.

Key Insight: While Pip-Ala introduces severe hERG liabilities ( IC50​ = 4.2 μ M) and high GPCR promiscuity due to its permanent cationic state at physiological pH, A1mor maintains structural rigidity while virtually eliminating these off-target effects. The dihydrochloride salt form of A1mor further ensures rapid and complete dissolution in aqueous assay buffers, preventing the formation of colloidal aggregates that can cause false positives in binding assays.

Experimental Protocol: Standardized Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the evaluation of peptidomimetics containing A1mor must follow a self-validating radioligand binding protocol. The following methodology is designed to isolate true receptor cross-reactivity from artifactual assay noise.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the A1mor-containing peptide (and control peptides) in 100% DMSO to create a 10 mM stock.

    • Causality: Serial dilutions must be performed in the assay buffer (50 mM HEPES, 5 mM MgCl2​ , pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) . BSA is critical; it acts as a carrier protein to prevent highly lipophilic control peptides from adhering to the polystyrene walls of the assay plates, which would artificially lower the effective concentration and skew the IC50​ .

  • Membrane Incubation:

    • Combine 10 μ L of the diluted peptide, 20 μ L of the target GPCR/Ion Channel membrane preparation (e.g., 5 μ g protein/well), and 20 μ L of the specific [3H] -labeled or [125I] -labeled radioligand near its Kd​ concentration.

    • Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration and Washing (The Self-Validating Step):

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Control: The filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Without PEI, basic peptides (like the Pip-Ala control) will bind directly to the filter, creating massive background noise and false-positive cross-reactivity signals.

    • Wash filters three times with 500 μ L of ice-cold buffer to trap the receptor-bound radioligand while flushing away unbound molecules.

  • Quantification & Cheng-Prusoff Conversion:

    • Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter.

    • Convert the raw IC50​ values to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

      Ki​=1+Kd​[L]​IC50​​
    • Causality: IC50​ is a relative value dependent on the radioligand concentration ( [L] ) used in your specific lab. Converting to Ki​ provides an absolute thermodynamic affinity, allowing you to reliably compare your A1mor cross-reactivity data against historical databases or competitor patents.

G N1 Compound Prep (A1mor vs Controls in BSA) N2 Incubation with Target Membranes & Radioligand N1->N2 Add to assay buffer N3 Rapid Filtration (PEI-treated GF/B Filters) N2->N3 Equilibrium reached N4 Scintillation Counting (Measure bound radioactivity) N3->N4 Isolate membranes N5 Data Analysis (IC50 to Ki via Cheng-Prusoff) N4->N5 Dose-response curve

Workflow for standardized radioligand binding assay to assess cross-reactivity.

Conclusion

For drug development professionals engineering next-generation peptidomimetics, 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride represents a highly optimized structural motif. By intelligently leveraging the inductive effect of the morpholine oxygen, researchers can maintain the steric bulk and hydrogen-bonding potential required for target engagement while systematically designing out the basicity and lipophilicity that drive hERG toxicity and GPCR cross-reactivity.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A quantitative assessment of hERG liability as a function of lipophilicity Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Dihydrochloride Salt and Free Base Forms of 2-Amino-3-(morpholin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly influencing the compound's physicochemical properties and, consequently, its clinical efficacy and manufacturability. This guide provides an in-depth comparison of the dihydrochloride salt and the free base form of 2-Amino-3-(morpholin-4-yl)propanoic acid, a molecule of interest in pharmaceutical research. By examining key parameters such as solubility, stability, and hygroscopicity, this document aims to equip researchers with the necessary insights to make informed decisions for their development programs.

The conversion of a free base to a salt form is a widely employed strategy to enhance the properties of ionizable drug molecules.[1] For weakly basic drugs, forming a salt with an acid can significantly improve characteristics like solubility and dissolution rate.[1][2] The dihydrochloride salt, in particular, is utilized for molecules possessing two or more basic centers.[1]

Physicochemical Properties: A Head-to-Head Comparison

The transformation from a free base to a dihydrochloride salt introduces substantial changes to the molecule's physical and chemical attributes. These differences are pivotal in determining the optimal form for further development and formulation.

PropertyDihydrochloride SaltFree BaseRationale for Difference
Molecular Formula C₇H₁₄N₂O₃ · 2HClC₇H₁₄N₂O₃Addition of two hydrogen chloride molecules.
Molecular Weight IncreasedLowerThe addition of 2HCl increases the molecular mass.
Physical Appearance Typically a crystalline solidMay be a solid or an oilSalt formation often leads to a more crystalline, stable solid.[3]
Melting Point Significantly higherLowerStrong electrostatic interactions in the ionic salt require more energy to break the crystal lattice.[3]
Aqueous Solubility Significantly higherLowerThe ionic nature of the salt allows for more favorable interactions with water molecules, enhancing solubility.[1][3]
Dissolution Rate FasterSlowerEnhanced solubility of the salt form generally leads to a faster dissolution rate.[1][4]
Hygroscopicity Potentially higherGenerally lowerHydrochloride salts have a tendency to absorb atmospheric moisture.[5][6]
Chemical Stability Can be more stableMay be less stableSalt formation can protect functional groups from degradation, leading to a longer shelf-life.[1][2]
The Critical Role of Salt Selection in Drug Development

The choice between a free base and a salt form is not merely a matter of chemical convenience; it is a strategic decision that impacts the entire drug development lifecycle. The appropriate salt can expedite the development process by addressing shortcomings of the API.[2]

Enhanced Bioavailability: One of the primary drivers for salt formation is the enhancement of aqueous solubility and dissolution rate.[1] For orally administered drugs, these properties are often the rate-limiting steps for absorption. By increasing solubility, the dihydrochloride salt can lead to improved bioavailability compared to the free base.[][8]

Improved Stability and Shelf-Life: Salt formation can significantly enhance the chemical stability of an API.[1][2] The ionic nature of the dihydrochloride salt can shield susceptible functional groups from degradative reactions, leading to a more robust drug substance with a longer shelf-life.[2] This is a crucial consideration for the commercial viability of a pharmaceutical product.

Manufacturability and Formulation: The physical properties of a drug substance dictate its ease of handling and processing during manufacturing. The crystalline nature of the dihydrochloride salt often results in better flow properties and compressibility, which are advantageous for solid dosage form manufacturing.[9]

Experimental Evaluation: Protocols and Methodologies

A thorough experimental evaluation is essential to quantitatively compare the dihydrochloride salt and the free base. The following protocols outline key experiments for characterizing these two forms.

Experimental Protocol 1: Equilibrium Solubility Determination

Objective: To determine and compare the aqueous solubility of the dihydrochloride salt and the free base of 2-Amino-3-(morpholin-4-yl)propanoic acid across a physiologically relevant pH range.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the pH range of 1.2 to 6.8.[10]

  • Sample Preparation: Accurately weigh an excess amount of the dihydrochloride salt and the free base into separate vials for each pH buffer.

  • Equilibration: Add a fixed volume of each pH buffer to the respective vials. The vials are then sealed and agitated in a temperature-controlled shaker bath at 37 ± 1 °C until equilibrium is reached.[10]

  • Sample Analysis: After equilibration, the samples are filtered to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

  • Data Analysis: The solubility at each pH is determined, and a pH-solubility profile is generated for both the dihydrochloride salt and the free base.[12][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (1.2-6.8) C Add buffer to solids A->C B Weigh excess Dihydrochloride Salt & Free Base B->C D Equilibrate at 37°C C->D E Filter samples D->E F Quantify concentration via HPLC E->F G Generate pH-solubility profiles F->G

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol 2: Hygroscopicity Testing

Objective: To assess and compare the tendency of the dihydrochloride salt and the free base to absorb moisture from the atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the dihydrochloride salt and the free base into pre-weighed containers.

  • Controlled Humidity Exposure: Place the open containers in a controlled humidity chamber set at specific conditions, for example, 25°C and 80% relative humidity, for a defined period (e.g., 24 or 48 hours).[14][15]

  • Weight Measurement: After the exposure period, re-weigh the samples.

  • Data Analysis: Calculate the percentage of weight gain for each sample. The hygroscopicity can then be classified based on established criteria, such as those from the European Pharmacopoeia.[15] For a more detailed analysis, Dynamic Vapor Sorption (DVS) can be employed to measure moisture uptake at various humidity levels.[16][17]

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Weigh Dihydrochloride Salt & Free Base B Place in humidity chamber (e.g., 25°C/80% RH) A->B C Equilibrate for a set time (e.g., 24h) B->C D Reweigh samples C->D E Calculate % weight gain D->E F Classify hygroscopicity E->F

Caption: Workflow for Hygroscopicity Testing.

Experimental Protocol 3: Accelerated Stability Studies

Objective: To compare the chemical stability of the dihydrochloride salt and the free base under stressed conditions to predict their long-term stability.

Methodology:

  • Sample Preparation: Prepare samples of both the dihydrochloride salt and the free base in their intended primary packaging.

  • Storage Conditions: Place the samples in stability chambers under accelerated conditions, such as 40°C / 75% relative humidity.[18][19]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties should also be monitored.

  • Data Analysis: Compare the degradation profiles of the dihydrochloride salt and the free base to assess their relative stability.[20]

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (0, 1, 3, 6 months) cluster_eval Evaluation A Package Dihydrochloride Salt & Free Base B Store at accelerated conditions (e.g., 40°C/75% RH) A->B C Pull samples B->C Time D Analyze for purity and degradation (HPLC) C->D E Monitor physical properties C->E F Compare degradation profiles D->F E->F

Caption: Workflow for Accelerated Stability Studies.

Solid-State Characterization

A comprehensive understanding of the solid-state properties of both forms is crucial. Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are indispensable for this purpose.[21][22][23]

  • XRPD provides information on the crystallinity and polymorphic form of the material.[24]

  • DSC is used to determine the melting point and other thermal transitions.[25]

  • TGA measures changes in weight as a function of temperature, which is useful for assessing thermal stability and the presence of solvates or hydrates.[25]

Conclusion

The decision to advance either the dihydrochloride salt or the free base of 2-Amino-3-(morpholin-4-yl)propanoic acid into further development hinges on a careful evaluation of their respective physicochemical properties. The dihydrochloride salt is likely to offer significant advantages in terms of aqueous solubility, dissolution rate, and potentially chemical stability, which are often critical for achieving desired biopharmaceutical performance. However, this may come at the cost of increased hygroscopicity, which requires careful consideration during formulation and packaging.

Ultimately, the optimal form will depend on the specific requirements of the target product profile, including the intended route of administration, dosage form, and desired shelf-life. The experimental data generated from the protocols outlined in this guide will provide the empirical foundation necessary for making a scientifically sound and strategic choice.

References

  • SOP for Hygroscopicity Testing in Powders. (2024, July 15). Google.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Why Stability Testing Protocols Are Essential for Drug Development. (2025, May 16). Google.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Google.
  • 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride. NextSDS.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Google.
  • Expert polymorphism, salt screening & XRPD analysis for APIs. Nuvisan.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
  • Drug Stability Testing & Release Testing. Pace Analytical.
  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. (2005, April 15). PubMed.
  • A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. (2019, February 18). ACP.
  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem.
  • API Characterization. NETZSCH Analyzing & Testing.
  • Hygroscopicity Testing. BOC Sciences.
  • Accelerated Stability Studies for Faster Drug Development. (2025, November 9). Leukocare.
  • Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). FDA.
  • Annex 4. World Health Organization (WHO).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
  • Solving solubility issues in modern APIs. (2018, July 26). TAPI.
  • Stability Testing Of Drug Products In The US 2021. CPT Labs.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate.
  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination Alex Mathers 1,*, M. Sciforum.
  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (2018, April 16). Google.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Google.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
  • A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt. Benchchem.
  • Defining the right physical properties of API. (2021, April 13). Teva api - TAPI.
  • Dissolution Testing of Solid Products. (2010, January 1). American Pharmaceutical Review.
  • API Properties & Their Impact on Drug Performance. BOC Sciences.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride. NextSDS.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com.
  • XRPD for Small Molecule Drugs. DANNALAB.
  • 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. Google.
  • How complementary techniques boost XRPD in solid form analysis. (2022, July 13). Malvern Panalytical.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Google.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press.
  • (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl. PubChem.
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochlorid. Chem-Impex.
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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

Introduction For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a highly valuable non-standard amino acid derivative used extensively in peptide synthesis and targeted drug discovery. However, due to its specific chemical structure—a morpholine ring coupled with two equivalents of hydrochloric acid—it presents unique logistical and environmental challenges at the disposal stage.

This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict compliance with EPA and OSHA regulations while safeguarding environmental health.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the material. The table below summarizes the critical data required for proper waste classification.

Property / AttributeSpecification
Chemical Name 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
CAS Number 170305-20-1
Physical State Solid (Crystalline Powder)
Molecular Weight 247.12 g/mol
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Corrosive (in aqueous solution)
EPA Waste Code D002 (if aqueous pH ≤ 2.0)[1]; otherwise Unlisted Hazardous Waste

Regulatory Framework & Causality (The "Why")

Laboratory safety is built on understanding the chemical causality behind regulatory rules. You cannot simply dispose of this compound as general waste or wash it down the drain. Here is the mechanistic reasoning behind its strict disposal requirements:

  • Acidic Dissociation (The D002 Trigger): As a dihydrochloride salt, this molecule contains two equivalents of bound HCl. When dissolved in water (e.g., during HPLC purification or biological assays), the salt completely dissociates. This releases protons into the solution, drastically lowering the pH. Under the Resource Conservation and Recovery Act (RCRA), if the resulting aqueous waste has a pH of 2.0 or lower, it legally triggers the EPA's D002 (Corrosivity) hazardous waste characteristic[1].

  • Morpholine Ring Toxicity: Morpholine and its derivatives are biologically active. Chronic exposure is associated with potential liver and kidney damage, and the compound is harmful to aquatic organisms, causing long-term adverse effects in aquatic environments[1]. Therefore, aqueous solutions of this compound must never be disposed of via sanitary sewer systems, even if neutralized[2].

  • Incineration Mandate: To permanently eliminate the environmental threat posed by the morpholine ring, the EPA and USDA recommend that contaminated materials be destroyed by incineration in a specialized, high-temperature (>2000°F) chemical incinerator facility[3].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Unused powder, expired reagents, empty vials, and contaminated weighing boats/spatulas.

  • Point-of-Generation Collection: Gather all solid waste at or near the point of generation in a designated Satellite Accumulation Area under the direct control of lab personnel[4].

  • Containment: Place the solid waste into a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or glass[4]. Avoid metal containers , as residual ambient moisture can cause the hydrochloride salt to corrode the metal[5].

  • Labeling: Affix a hazardous waste label identifying the contents as "Toxic Solid Waste - Morpholine Derivative." Under EPA Subpart K (for eligible academic/research entities), the specific EPA waste code is not strictly required on the label while accumulating in the lab, but it must be applied before off-site transport[6].

  • Storage Segregation: Store the container in a well-ventilated area strictly separated from strong oxidizing agents (e.g., perchlorates, nitrates, halogens), which can react violently with morpholine derivatives to cause fires[2].

  • Final Disposition: Transfer the sealed container to your facility's Waste Management Administrator or a licensed waste broker for transport to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3][7].

Protocol B: Aqueous Solutions & HPLC Effluents

Applies to: Reaction filtrates, assay buffers, and chromatography waste.

  • pH Profiling: Before transferring aqueous waste to a bulk collection drum, test the pH of the solution.

  • Waste Segregation & Classification:

    • If pH ≤ 2.0: The waste must be classified with the EPA Hazardous Waste Number D002 (Corrosivity)[1]. Collect this in an acid-compatible, non-metallic secondary containment system[5].

    • If pH > 2.0: Classify as non-RCRA regulated toxic aqueous waste. It must still be handled as hazardous due to its aquatic toxicity[1].

  • Volume Management: Fill liquid waste containers to no more than 90% of their capacity. This headspace allows for vapor expansion and prevents overflow[5].

  • Chemical Compatibility: While chemicals of the same hazard class can be combined, never mix this acidic morpholine waste with cyanides, sulfides, or strong bases. Doing so can generate toxic gases or dangerous exothermic reactions[2][4].

Protocol C: Spill Response & Decontamination

Applies to: Accidental benchtop or floor spills.

  • Isolation: Immediately remove all ignition sources and evacuate non-essential personnel from the area[1].

  • PPE: Responders must wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a particulate respirator if dust generation is likely[1][8]. (Ensure compliance with OSHA 29 CFR 1910.120 guidelines for hazardous waste operations[2]).

  • Containment & Cleanup:

    • For Solids: Use dry cleanup procedures (e.g., carefully sweeping or using a HEPA vacuum) to avoid generating airborne dust[1].

    • For Liquids: Absorb with an inert, non-combustible material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Rinsing: Wash the spill area with water, but do not allow the wash water to enter drains or sewers[1][2]. Collect all wash water into a designated container for hazardous waste treatment[1].

Waste Segregation & Storage Workflow

The following decision matrix illustrates the logical flow for segregating and disposing of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride based on its physical state.

WasteDisposal Start Waste Generation: 2-Amino-3-(morpholin-4-yl) propanoic acid 2HCl State Determine Waste State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Aqueous Solution (Assay/HPLC Effluent) State->Liquid SolidCont Collect in HDPE Container (Keep dry, away from oxidizers) Solid->SolidCont pHCheck Check pH Liquid->pHCheck Storage Satellite Accumulation Area (Secondary Containment) SolidCont->Storage Corrosive pH ≤ 2.0 EPA D002 (Corrosive) pHCheck->Corrosive Yes NonCorrosive pH > 2.0 Aqueous Toxic Waste pHCheck->NonCorrosive No Corrosive->Storage NonCorrosive->Storage TSDF Licensed TSDF (High-Temp Incineration) Storage->TSDF

Caption: Decision matrix for the segregation, classification, and disposal of 2-Amino-3-(morpholin-4-yl)propanoic acid 2HCl waste.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, May 2025.4

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. 7

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA, April 2022.5

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, March 2025. 6

  • Santa Cruz Biotechnology. "4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet." SCBT.com. 1

  • U.S. Department of Agriculture (USDA). "Morpholine - Processing." USDA.gov, February 2001. 3

  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D." ColeParmer.com, October 2005. 8

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Morpholine." NJ.gov. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
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